1-Butene, 1,3-diphenyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(E)-3-phenylbut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWHYWLSGTMSL-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54140-12-4 | |
| Record name | 1,1'-(1-Methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1-methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1,3-diphenyl-1-butene from styrene dimerization
An In-Depth Technical Guide to the Synthesis of 1,3-Diphenyl-1-Butene via Styrene Dimerization
Abstract
The selective dimerization of styrene to form 1,3-diphenyl-1-butene is a cornerstone reaction in organic synthesis, providing a valuable intermediate for various chemical applications. This guide offers a comprehensive exploration of the primary catalytic methodologies employed to achieve this transformation. We will dissect the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and transition metal-catalyzed pathways, with a particular focus on modern, highly selective systems. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to optimize and implement this important reaction.
Introduction: The Significance of Styrene Dimerization
Styrene, a fundamental commodity chemical, serves as a monomer for polystyrene and other copolymers. Its controlled dimerization, however, unlocks a different class of molecules with distinct properties and applications. The head-to-tail dimer, 1,3-diphenyl-1-butene, is of particular interest. The reaction is a 100% atom-economic process, making it an attractive synthetic route from an efficiency standpoint.[1] The selective synthesis of the (E)-isomer is often the primary goal, as it is a key precursor in the synthesis of fine chemicals and pharmaceutical intermediates. The challenge lies in controlling the regioselectivity and stereoselectivity of the dimerization while minimizing competing side reactions, most notably polymerization.
This guide will navigate the catalytic landscape for this reaction, providing the theoretical foundation and practical insights required for successful synthesis.
Catalytic Paradigms for Styrene Dimerization
The dimerization of styrene can be broadly categorized by the nature of the catalyst employed. The choice of catalyst dictates the reaction mechanism, influences product distribution, and determines the overall efficiency of the process.
Acid-Catalyzed Dimerization
The use of Brønsted or Lewis acids is the classical approach to styrene dimerization. The mechanism proceeds via an electrophilic addition pathway.
Mechanism: The reaction is initiated by the protonation of the styrene vinyl group by a strong acid, such as sulfuric acid (H₂SO₄), to form a resonance-stabilized secondary benzylic carbocation.[2] This electrophilic intermediate then attacks the electron-rich double bond of a second styrene molecule. The subsequent deprotonation of the resulting dimeric carbocation yields 1,3-diphenyl-1-butene.[2][3]
Caption: Acid-catalyzed dimerization of styrene.
Causality and Limitations: The primary drawback of acid catalysis is the lack of selectivity. The highly reactive carbocation intermediate can readily initiate cationic polymerization, leading to the formation of polystyrene oligomers and polymers, which significantly reduces the yield of the desired dimer.[4] Furthermore, other side products, such as the cyclic dimer 1-methyl-3-phenylindan, can also be formed through intramolecular cyclization pathways.[2] The strength of the acid is a critical parameter; stronger acids tend to favor polymerization.[5]
Base-Catalyzed Dimerization
Anionic dimerization using strong bases, such as sodium-potassium (NaK) alloy, proceeds through a different mechanistic route involving carbanionic intermediates.
Mechanism: NaK alloy, a liquid at room temperature, is a potent reducing agent and can initiate the formation of a styrene radical anion.[6][7] This radical anion can then dimerize to form a dianion, which subsequently abstracts protons from a proton source (or another styrene molecule) to yield the product. This method is generally less selective for the linear dimer and can also lead to polymerization.
Causality and Limitations: This method is highly reactive and difficult to control. The primary application of alkali metals with styrene is in anionic polymerization to produce polymers with well-defined molecular weights.[8] While dimerization occurs, achieving high selectivity for 1,3-diphenyl-1-butene is challenging, and the method requires stringent anhydrous and anaerobic conditions due to the high reactivity of the NaK alloy with water and air.[6]
Transition Metal-Catalyzed Dimerization
Transition metal complexes, particularly those based on palladium, ruthenium, and tin, offer superior selectivity and efficiency for the synthesis of (E)-1,3-diphenyl-1-butene.[9][10][11]
Palladium-Based Catalysis: Palladium systems are the most extensively studied and effective for this transformation. The active catalyst is often a palladium hydride species, generated in situ from a palladium(II) precursor.[12]
Mechanism: The catalytic cycle is generally believed to involve the following key steps:
-
Formation of Pd-H: A palladium(II) precatalyst, such as Pd(OAc)₂, reacts with a co-catalyst or styrene itself to form a palladium hydride (Pd-H) active species.
-
First Insertion: A styrene molecule undergoes migratory insertion into the Pd-H bond. This insertion is highly regioselective, typically placing the palladium at the C1 position to form a benzylic palladium intermediate.
-
Second Insertion: A second styrene molecule coordinates and inserts into the Pd-C bond in a head-to-tail fashion. This step is crucial for forming the linear dimer.
-
β-Hydride Elimination: The resulting palladium alkyl species undergoes β-hydride elimination to release the 1,3-diphenyl-1-butene product and regenerate the active Pd-H catalyst, thus closing the catalytic cycle.
Caption: Simplified palladium-catalyzed styrene dimerization cycle.
Causality and Experimental Choices:
-
Co-catalysts: The addition of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid is often essential to activate commercially available palladium complexes.[1][12] These co-catalysts facilitate the formation of the cationic, coordinatively unsaturated palladium species that are highly active for dimerization.
-
Ligands: The choice of ligand coordinated to the palladium center is critical. Phosphine ligands (e.g., PPh₃) and more recently developed hybrid P-N ligands can significantly influence catalytic activity and selectivity.[9][12][13] Ligands modulate the electronic and steric environment of the metal center, thereby controlling the rates of insertion and elimination steps.
-
Solvents: The reaction can be performed in various organic solvents or even in ionic liquids, which can enhance catalyst stability and recyclability.[1]
Other Metal Catalysts:
-
Ruthenium: Cationic ruthenium-hydride complexes have been shown to be highly regioselective catalysts, exclusively producing the head-to-tail dimer.[11][14] Mechanistic studies suggest an electrophilic addition mechanism where C-C bond formation is the rate-limiting step.[14]
-
Tin: A tin(IV)-porphyrin complex, Sn(TPP)(OTf)₂, has demonstrated 100% selectivity for 1,3-diphenyl-1-butene.[10][15][16][17] This system operates through a unique mechanism requiring the combined action of the strong Lewis acidic tin center and the weak Brønsted basicity of the triflate (OTf⁻) counter-ion.[15][17]
Comparative Data on Catalytic Systems
The performance of various catalytic systems can be compared based on conversion, selectivity, and reaction conditions.
| Catalyst System | Co-catalyst / Ligand | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Dimer (%) | Ref. |
| Pd(acac)₂ | 2 PPh₃ + 7 BF₃·OEt₂ | 70 | 7 | >90 | 93 | [12] |
| Pd(OAc)₂ | Cu(OTf)₂ | RT | 24 | ~80 | >95 | [1] |
| Sn(TPP)(OTf)₂ | None | 50 | 24 | >90 | 100 | [10][18] |
| [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | None | 70 | 1 | High | 100 (to E-dimer) | [14] |
| H₂SO₄ (aqueous) | None | Reflux | 7 | Moderate | Low (major byproducts) | [2][19] |
Experimental Protocols
Adherence to a detailed and validated protocol is essential for reproducibility and safety.
Protocol: Palladium-Catalyzed Dimerization
This protocol is adapted from methodologies using palladium(II) acetylacetonate with boron trifluoride etherate, a system known for high turnover and selectivity.[12]
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Palladium(II) acetylacetonate [Pd(acac)₂]
-
Triphenylphosphine (PPh₃)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene (anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(acac)₂ (0.01 mmol) and PPh₃ (0.02 mmol) in 5 mL of anhydrous toluene. Stir for 10 minutes at room temperature.
-
Reaction Initiation: Add freshly distilled styrene (100 mmol) to the flask.
-
Co-catalyst Addition: Carefully add BF₃·OEt₂ (0.07 mmol) dropwise to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 70 °C and maintain stirring under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing via GC-MS.
-
Quenching: After the desired conversion is reached (e.g., 7 hours), cool the reaction mixture to room temperature and quench by slowly adding 10 mL of methanol.
-
Workup: Transfer the mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to yield pure (E)-1,3-diphenyl-1-butene.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data with literature values.[10][12]
Caption: General workflow for Pd-catalyzed styrene dimerization.
Conclusion
The is a well-established yet continually evolving field. While classical acid-catalyzed methods provide a straightforward entry, they are hampered by poor selectivity. Modern transition metal catalysis, especially using palladium and ruthenium complexes, offers a superior alternative, providing excellent control over both regioselectivity and stereoselectivity to yield the desired (E)-1,3-diphenyl-1-butene with high purity. The choice of catalyst, ligands, and reaction conditions must be carefully considered based on the desired scale, purity requirements, and available resources. The mechanistic understanding and detailed protocols provided in this guide equip researchers with the necessary tools to successfully perform and optimize this valuable chemical transformation.
References
-
Fanfoni, L., Meduri, A., Zangrando, E., Castillon, S., Felluga, F., & Milani, B. (2011). New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene. Molecules, 16(2), 1804-1824. [Link]
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Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. (2009). ResearchGate. [Link]
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Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. (2007). ResearchGate. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. [Link]
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Vasileva, M. N., Andreev, A. A., & Shopov, D. M. (1979). Oxidative dimerization of styrene on supported palladium catalysts. Kinet. Katal., 20(4). [Link]
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Jiang, Z., & Sen, A. (1990). Tailored Cationic Palladium(II) Compounds as Catalysts for Highly Selective Linear Dimerization of Styrene and Linear Polymerization of p-Divinylbenzene. Journal of the American Chemical Society, 112(26), 9655-9657. [Link]
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Fanfoni, L., et al. (2011). New chiral P-N ligands for the regio- and stereoselective Pd-catalyzed dimerization of styrene. PubMed. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PMC. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)- Porphyrin Lewis Acid and a Weak Brønsted Base. eScholarship. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. eScholarship. [Link]
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Chain-Selective and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium Hydride Complex. (2010). R Discovery. [Link]
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Mechanisms of Styrene Dimerization. (n.d.). Scribd. [Link]
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Yi, C. S., Lee, D. W., & Chen, Y. (2010). Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex. Organometallics, 29(15), 3483-3489. [Link]
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Acid catalyzed styrene dimer transformation. (n.d.). ResearchGate. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PubMed. [Link]
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The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (2024). MDPI. [Link]
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Marczewski, M., Marczewska, H., & Witoslawski, K. (2006). Decomposition of styrene dimers: The influence of the acid strength of the catalyst. Polish Journal of Chemistry, 80, 59-70. [Link]
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When styrene is refluxed with aqueous sulfuric acid, two "styrene dimers"... (2024). Filo. [Link]
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Studies on the Cationic Polymerization of a- Methyl Styrene Catalyzed by Sulfuric Acid. (1981). Communications de la Faculté des Sciences de l'Université d'Ankara. [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
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Dimerization of 1-Butene on Ni Based Solid Catalysts. (2019). mediaTUM. [Link]
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Schlaad, H., et al. (2017). Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene. Macromolecules, 50(10), 3893-3901. [Link]
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Oxidation of styrene over a potassium metal exchanged heteropolyacid catalyst. (n.d.). ResearchGate. [Link]
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Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2025). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. [Link]
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Sodium–potassium alloy. (n.d.). Wikipedia. [Link]
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Shriner, R. L., & Ruby, P. R. (1953). 4-PHENYL-m-DIOXANE. Organic Syntheses, 33, 76. [Link]
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SODIUM POTASSIUM ALLOY (NAK). (n.d.). Suparna Chemicals Ltd. [Link]
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Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. (2023). RSC Publishing. [Link]
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An Improved Mimetic Compound for Styrene “Living” Free Radical Polymerization. (n.d.). pubs.acs.org. [Link]
- Process of making potassium metal or sodium-potassium metal alloy. (1932).
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An In-depth Technical Guide to (Z)-1,3-Diphenyl-1-butene: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1,3-Diphenyl-1-butene is a specific stereoisomer of an unsaturated hydrocarbon featuring two phenyl groups attached to a butene chain. As with many organic molecules, its precise three-dimensional structure, dictated by the Z configuration at the C1-C2 double bond, governs its physical properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-1,3-Diphenyl-1-butene, its synthesis, and key analytical techniques for its characterization. This information is crucial for researchers in organic synthesis, materials science, and medicinal chemistry who may encounter or seek to utilize this and related molecular scaffolds. While specific data for the (Z)-isomer is not always available, this guide supplements with information on the more extensively studied (E)-isomer and related compounds to provide a broader context.
Molecular Structure and Identification
The defining feature of (Z)-1,3-Diphenyl-1-butene is the cis arrangement of the substituent groups around the double bond between the first and second carbon atoms of the butene chain. This arrangement influences the molecule's overall shape and electronic properties.
Reactivity of 1,3-Diphenyl-1-butene with n-Butyllithium: A Technical Guide to Carbanion Dynamics and Mechanistic Control
Executive Summary
The interaction between highly conjugated styrenic derivatives and strong organometallic bases is a cornerstone of synthetic organic chemistry and living anionic polymerization. This whitepaper provides an in-depth analysis of the reactivity of 1,3-diphenyl-1-butene when treated with n-butyllithium (n-BuLi). As a Senior Application Scientist, I have structured this guide to move beyond theoretical equations, focusing instead on the thermodynamic causality, kinetic control, and field-proven experimental protocols required to manipulate this specific chemical system with absolute precision.
Molecular Architecture and Reactivity Profile
1,3-Diphenyl-1-butene is the standard unsaturated dimer of styrene. It is typically synthesized via the highly selective catalytic dimerization of styrene monomers[1]. In macromolecular engineering, it serves as a critical model compound for studying the kinetic and thermodynamic behavior of polystyryl chain ends during controlled polymerizations[2].
Structurally, the molecule (
-
The C1=C2 Styrenic Double Bond: Susceptible to nucleophilic addition (carbolithiation).
-
The C3 Benzylic/Allylic Carbon: Contains a highly acidic proton susceptible to deprotonation.
Understanding how to control the competition between these two pathways is paramount for researchers engineering dormant polymers and controlled reaction systems[3].
Mechanistic Pathways: Deprotonation vs. Carbolithiation
When n-BuLi is introduced to 1,3-diphenyl-1-butene, the reaction trajectory is governed by a strict competition between kinetic accessibility and thermodynamic stability.
Pathway A: Deprotonation (The Thermodynamic Sink)
The proton at the C3 position is both benzylic (adjacent to a phenyl ring) and allylic (adjacent to the C1=C2 double bond). This dual-conjugation significantly lowers its
Pathway B: Carbolithiation (The Suppressed Pathway)
While n-BuLi readily adds to the unsubstituted tail of standard styrene, the double bond in 1,3-diphenyl-1-butene is 1,2-disubstituted and sterically hindered by the bulky
Caption: Reaction pathways of 1,3-diphenyl-1-butene with n-BuLi highlighting deprotonation dominance.
Quantitative Data: Thermodynamic and Kinetic Parameters
To facilitate easy comparison, the physical and thermodynamic parameters governing the competition between these two pathways are summarized below.
| Parameter | Deprotonation (Pathway A) | Carbolithiation (Pathway B) |
| Reaction Site | C3 (Benzylic/Allylic Proton) | C1=C2 (Styrenic Double Bond) |
| Thermodynamic Driving Force | High ( | Moderate (Loss of |
| Kinetic Barrier ( | Low (< 10 kcal/mol) | High (> 20 kcal/mol due to sterics) |
| Dominant Intermediate | 1,3-Diphenylallyl carbanion | Secondary alkyllithium |
| Relative Yield | > 98% | < 2% (Trace) |
Experimental Protocol: Controlled Generation of the Carbanion
To harness this reactivity for downstream synthesis, the following step-by-step methodology must be strictly adhered to. This protocol is designed to maximize the yield of the 1,3-diphenylallyl anion while suppressing side reactions.
Step 1: Substrate Preparation
-
Flame-dry a 100 mL Schlenk flask under a continuous flow of high-purity argon.
-
Dissolve 5.0 mmol of 1,3-diphenyl-1-butene in 25 mL of anhydrous Tetrahydrofuran (THF).
-
Submerge the flask in a dry ice/acetone bath to cool the system to -78 °C.
Step 2: Lithiation
-
Titrate the commercial n-BuLi solution (typically 1.6 M in hexanes) using N-benzylbenzamide to ensure accurate molarity.
-
Using a gas-tight syringe, add 5.25 mmol (1.05 equivalents) of n-BuLi dropwise to the vortex of the stirring solution over 10 minutes.
-
Observation: The solution will rapidly transition from colorless to a deep red/orange, indicating the formation of the highly conjugated carbanion.
Step 3: Equilibration
-
Stir the mixture at -78 °C for 30 minutes.
-
Remove the dry ice bath and allow the system to slowly warm to 0 °C over 20 minutes to ensure thermodynamic completion of the deprotonation.
Causality & Rationale Behind Experimental Choices
-
Solvent Choice (THF): THF is a Lewis base. The ethereal oxygens coordinate directly to the lithium cations, breaking down the unreactive n-BuLi hexamers into highly reactive dimers and monomers. This kinetic acceleration ensures deprotonation occurs instantaneously.
-
Temperature Control (-78 °C): Conducting the initial addition at cryogenic temperatures prevents n-BuLi from cleaving the THF solvent (a known side reaction that yields ethylene and the lithium enolate of acetaldehyde).
-
Titration of n-BuLi: Commercial n-BuLi degrades over time via elimination to form lithium hydride and 1-butene. Using an uncalibrated excess leads to competing side reactions during the electrophilic trapping phase.
Caption: Step-by-step experimental workflow for the controlled generation and trapping of the carbanion.
Protocol Validation (Self-Validating System)
To ensure the integrity of the generated carbanion, the protocol must function as a self-validating system.
Before proceeding to complex downstream synthesis, take a 0.5 mL aliquot of the deep-red carbanion solution and quench it with an excess of deuterium oxide (
-
Validation Criteria: The spectra must reveal >95% deuterium incorporation exclusively at the C1 and C3 positions (due to resonance delocalization of the anion).
-
Falsifiability: The absolute absence of deuterium at the C2 position definitively rules out the carbolithiation pathway, validating the exclusive occurrence of Pathway A and confirming the structural integrity of the active species.
References
-
Stopped-Flow Investigation of Trifluoromethanesulfonic Acid Initiated Cationic Oligomerization of trans-1,3-Diphenyl-1-butene. 2. A Model Kinetic Study of Styrene Cationic Polymerization. Macromolecules. 4[2]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. 1[1]
-
Dormant Polymers and Their Role in Living and Controlled Polymerizations; Influence on Polymer Chemistry. Polymers.3[3]
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Methodological & Application
Application Notes and Protocols for the Utilization of 1,3-Diphenyl-1-butene in Advanced Organic Synthesis
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the synthetic utility of 1,3-diphenyl-1-butene. This document outlines detailed protocols for a range of transformations, leveraging the unique structural and electronic properties of this conjugated diene. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind each experimental step.
Introduction: The Synthetic Potential of a Versatile Diene
1,3-Diphenyl-1-butene, a readily accessible product of styrene dimerization, represents a valuable yet underutilized building block in organic synthesis.[1] Its conjugated diene system, flanked by two phenyl groups, offers a rich platform for a variety of stereoselective transformations. This guide will explore its application in key synthetic reactions, providing detailed protocols and mechanistic insights to facilitate its use in the synthesis of complex molecules, chiral ligands, and potential pharmacologically active compounds.
Stereoselective Transformations of 1,3-Diphenyl-1-butene
The conjugated double bonds in 1,3-diphenyl-1-butene are amenable to a range of stereoselective additions. The following sections detail protocols for asymmetric dihydroxylation, Diels-Alder cycloaddition, epoxidation, ozonolysis, and hydroboration-oxidation.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[2] Given that 1,3-diphenyl-1-butene possesses two double bonds, regioselectivity becomes a key consideration. The more electron-rich and less sterically hindered double bond is expected to react preferentially. In the case of (E)-1,3-diphenyl-1-butene, the C1=C2 double bond is more sterically accessible than the C3=C4 double bond, which is substituted with a methyl group.
Protocol 1: Asymmetric Dihydroxylation of (E)-1,3-Diphenyl-1-butene
Materials:
-
(E)-1,3-Diphenyl-1-butene (1.0 mmol, 208.3 mg)
-
AD-mix-β (or AD-mix-α for the other enantiomer) (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total) and stir at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (E)-1,3-diphenyl-1-butene (1.0 mmol, 208.3 mg) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diol.
Expected Outcome:
The reaction is expected to yield the corresponding vicinal diol with high enantioselectivity. The use of AD-mix-β will stereoselectively add hydroxyl groups to one face of the double bond.[3][4]
Causality Behind Experimental Choices:
-
AD-mix: This pre-packaged reagent simplifies the procedure by providing the osmium catalyst, chiral ligand, re-oxidant, and base in optimal ratios.[2]
-
t-Butanol/Water: This solvent system is crucial for the catalytic cycle, ensuring the solubility of both organic and inorganic reagents.
-
Low Temperature (0 °C): Running the reaction at a lower temperature generally enhances the enantioselectivity of the dihydroxylation.
-
Sodium Sulfite: This reducing agent quenches the reaction by reducing any remaining osmium tetroxide.
Caption: Conceptual pathway of the Diels-Alder reaction.
Epoxidation
Epoxidation of the double bonds in 1,3-diphenyl-1-butene can be achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The regioselectivity will again favor the more electron-rich and less hindered double bond.
Protocol 3: Epoxidation with m-CPBA
Materials:
-
(E)-1,3-Diphenyl-1-butene (1.0 mmol, 208.3 mg)
-
m-CPBA (77%, 1.2 mmol, 280 mg)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (E)-1,3-diphenyl-1-butene (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
The reaction is expected to yield the mono-epoxide at the C1=C2 position. The use of excess m-CPBA could lead to di-epoxidation. The epoxidation is a syn-addition, meaning the oxygen atom is delivered to one face of the double bond. [5] Causality Behind Experimental Choices:
-
m-CPBA: A common and effective reagent for the epoxidation of alkenes. [6]* DCM: An inert solvent that is suitable for this reaction.
-
Sodium Bicarbonate Wash: To neutralize the m-chlorobenzoic acid byproduct, facilitating its removal from the organic phase.
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. [7]Applying this to 1,3-diphenyl-1-butene will result in the cleavage of both double bonds.
Protocol 4: Ozonolysis with Reductive Workup
Materials:
-
(E)-1,3-Diphenyl-1-butene (1.0 mmol, 208.3 mg)
-
Dichloromethane (DCM) (20 mL)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) (1.5 mL)
Procedure:
-
Dissolve (E)-1,3-diphenyl-1-butene (1.0 mmol) in DCM (20 mL) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add dimethyl sulfide (1.5 mL) to the cold solution.
-
Allow the reaction to warm to room temperature and stir for at least 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be analyzed or purified by standard methods.
Expected Outcome:
Reductive workup with DMS will cleave the double bonds to yield aldehydes and/or ketones. [8][9]Cleavage of the C1=C2 bond will yield benzaldehyde and an unstable aldehyde. Cleavage of the C3=C4 bond will yield a ketone and formaldehyde. The final stable products are expected to be benzaldehyde and 1-phenylpropan-2-one.
Causality Behind Experimental Choices:
-
-78 °C: Ozonolysis is performed at low temperatures to control the exothermic reaction and prevent side reactions of the unstable ozonide intermediate.
-
DMS: A mild reducing agent for the reductive workup of the ozonide, which prevents the over-oxidation of any aldehyde products to carboxylic acids. [10][11]
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. [12][13]
Protocol 5: Hydroboration-Oxidation
Materials:
-
(E)-1,3-Diphenyl-1-butene (1.0 mmol, 208.3 mg)
-
Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
Anhydrous THF (5 mL)
-
3 M Sodium hydroxide solution
-
30% Hydrogen peroxide solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (E)-1,3-diphenyl-1-butene (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
Add the borane-THF complex (1.1 mL) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction back to 0 °C and slowly add 3 M NaOH solution (1 mL), followed by the dropwise addition of 30% H₂O₂ (1 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Expected Outcome:
The reaction will likely occur at the less substituted C3=C4 double bond, leading to the formation of an alcohol at the C3 position after oxidation. The syn-addition of H and BH₂ will result in a specific stereochemical outcome.
Causality Behind Experimental Choices:
-
BH₃-THF: A convenient and commercially available source of borane.
-
Anhydrous THF: Essential to prevent the reaction of borane with water.
-
NaOH/H₂O₂: The standard conditions for the oxidative workup of the intermediate organoborane.
Synthesis of Chiral Ligands
Chiral phosphine ligands are of paramount importance in asymmetric catalysis. 1,3-Diphenyl-1-butene can serve as a scaffold for the synthesis of novel chiral phosphine ligands through functionalization of the diene system. One potential approach involves the hydrophosphination of the diene. [1]
Proposed Synthetic Route for a Chiral Phosphine Ligand:
-
Asymmetric Hydrophosphination: A chiral metal catalyst could be employed to mediate the enantioselective addition of a secondary phosphine (e.g., diphenylphosphine) across one of the double bonds of 1,3-diphenyl-1-butene. This would create a chiral phosphine with a stereocenter at either the C2 or C4 position.
-
Functional Group Manipulation: The remaining double bond could be further functionalized, for example, by reduction or oxidation, to introduce additional diversity into the ligand structure.
Caption: A proposed synthetic pathway to a chiral phosphine ligand.
Application in the Synthesis of Pharmacologically Active Compounds
Derivatives of 1,3-diphenyl-1-butene have shown potential as cytotoxic agents. [14]For example, analogs of tamoxifen, a well-known breast cancer drug, share structural similarities with functionalized 1,3-diphenyl-1-butene derivatives. [15][16]
Proposed Synthesis of a Tamoxifen Analog:
A plausible route to a tamoxifen analog could involve the following steps:
-
Ozonolysis: Cleavage of the double bonds of 1,3-diphenyl-1-butene to generate key carbonyl intermediates.
-
McMurry Coupling: A reductive coupling of two different ketone fragments, one derived from the ozonolysis and another appropriately functionalized ketone, could be used to construct the tetrasubstituted alkene core of tamoxifen.
-
Functional Group Interconversion: Introduction of the characteristic aminoethoxy side chain of tamoxifen.
Table 1: Quantitative Data for Proposed Reactions
| Reaction | Substrate | Key Reagent(s) | Expected Product |
| Asymmetric Dihydroxylation | 1,3-Diphenyl-1-butene | AD-mix-β | (1R,2R)-1,3-Diphenyl-3-butene-1,2-diol |
| Diels-Alder Cycloaddition | 1,3-Diphenyl-1-butene | Maleic anhydride | Phenyl-substituted cyclohexene derivative |
| Epoxidation | 1,3-Diphenyl-1-butene | m-CPBA | 2,3-Epoxy-1,3-diphenylbutane |
| Ozonolysis | 1,3-Diphenyl-1-butene | O₃, then DMS | Benzaldehyde and 1-phenylpropan-2-one |
| Hydroboration-Oxidation | 1,3-Diphenyl-1-butene | BH₃-THF, then H₂O₂/NaOH | 1,3-Diphenylbutan-3-ol |
Conclusion
1,3-Diphenyl-1-butene is a versatile and readily available starting material with significant potential for application in advanced organic synthesis. The protocols and synthetic strategies outlined in these notes provide a framework for its use in stereoselective transformations and in the construction of complex molecular architectures, including chiral ligands and potential therapeutic agents. Further exploration of the reactivity of this diene is encouraged to fully unlock its synthetic utility.
References
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Gaillard, S., & Cazin, C. S. J. (2012). Hydrophosphination of Alkenes, Alkynes, and Allenes. In Phosphorus(III) Ligands in Homogeneous Catalysis: Design and Synthesis (pp. 159-185). John Wiley & Sons, Inc. [Link]
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Gu, L., Wolf, L. M., Zieliński, A., Thiel, W., & Alcarazo, M. (2017). α-Dicationic Chelating Phosphines: Synthesis and Application to the Hydroarylation of Dienes. Journal of the American Chemical Society, 139(13), 4931–4937. [Link]
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Gu, L., Wolf, L. M., & Alcarazo, M. (2017). α-Dicationic Chelating Phosphines: Synthesis and Application to the Hydroarylation of Dienes. Journal of the American Chemical Society, 139(13), 4931-4937. [Link]
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Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Dienes with Diborane and Disiamylborane. Journal of the American Chemical Society, 83(18), 3834–3840. [Link]
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Xiao, J., & Alper, H. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5), 504-528. [Link]
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Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
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OrgoSolver. (n.d.). Ozonolysis with Reductive Workup (O3, then DMS). Retrieved from [Link]
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Tandon, N., Luxami, V., Tandon, R., & Paul, K. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Asian Journal of Organic Chemistry, 9(9), 1432-1465. [Link]
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ResearchGate. (n.d.). Synthesis of tamoxifen and its analogues. Retrieved from [Link]
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Tandon, N., Luxami, V., Tandon, R., & Paul, K. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Asian Journal of Organic Chemistry, 9(9), 1432-1465. [Link]
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Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
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Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Hydroboration–oxidation of 1,3-cyclohexadiene 1 as reported by Brown et al. Retrieved from [Link]
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OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]
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Chen, M., & Engle, K. M. (2024). Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1,3-Enynes: Copper-Catalyzed Access to (Z,Z)- and (Z,E)-2-Boryl-1,3-dienes. Organic Letters. [Link]
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Tandon, N., Luxami, V., Tandon, R., & Paul, K. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Asian Journal of Organic Chemistry, 9(9), 1432-1465. [Link]
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Obligacion, J. V., & Chirik, P. J. (2013). Iron-Catalyzed 1,4-Hydroboration of 1,3-Dienes. Organic Syntheses, 90, 332-342. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
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Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
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Gkaragkouni, A., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry, 5, 75. [Link]
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Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
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Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Retrieved from [Link]
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Li, Y., et al. (2020). Origin of the ligand effect in the cobalt catalyzed regioselective hydroboration of 1,3-diene. Organic & Biomolecular Chemistry, 18(3), 438-446. [Link]
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Wang, Z., et al. (2024). Mechanism of Pd/Senphos-Catalyzed trans-Hydroboration of 1,3-Enynes: Experimental and Computational Evidence in Support of the Unusual Outer-Sphere Oxidative Addition Pathway. Journal of the American Chemical Society. [Link]
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LibreTexts Chemistry. (2015, July 15). 12.12: Oxidative Cleavage: Ozonolysis. [Link]
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LibreTexts Chemistry. (2017, November 8). 9.2: Oxidative Cleavage- Ozonolysis. [Link]
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de Oliveira, A. C. S., et al. (2016). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology, 39(2), 259-266. [Link]
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Satoh, K., et al. (2000). Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. Anticancer Research, 20(5A), 3163-3166. [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
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Alipour, M., et al. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1226-1237. [Link]
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University of Wisconsin-Madison. (n.d.). Experiment 16 – Epoxidation of Cyclooctene. [Link]
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Marques, M. M. B., & Lourenço, N. M. T. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 27(4), 1303. [Link]
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LibreTexts Chemistry. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. [Link]
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Erexson, G. L., & Cunningham, M. L. (2001). Cytotoxicity, genotoxicity, and mutagenicity of 1-chloro-2-hydroxy-3-butene and 1-chloro-3-buten-2-one, two alternative metabolites of 1,3-butadiene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 143-155. [Link]
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de Oliveira, A. C. S., et al. (2016). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology, 39(2), 259-266. [Link]
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University of Richmond. (n.d.). Project 5E – S23. Organic Chemistry I Lab. [Link]
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The Untapped Potential of 1,3-Diphenyl-1-butene in Advanced Polymer Synthesis
Introduction
Within the expansive landscape of polymer chemistry, the quest for novel monomers and reagents that enable precise control over polymer architecture remains a paramount objective. This document delineates the multifaceted applications of 1,3-diphenyl-1-butene, a linear dimer of styrene, in the synthesis of advanced polymeric materials. While its direct homopolymerization is not extensively documented, its unique structural features, particularly the presence of an internal double bond and allylic hydrogens, position it as a versatile building block for the synthesis of controlled polymer architectures. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1,3-diphenyl-1-butene as a precursor for living free radical polymerization initiators, as a chain transfer agent for molecular weight control, and as a branching agent for the synthesis of non-linear polymers.
Part 1: A Precursor for Living Free Radical Polymerization Initiators
Living free radical polymerization (LFRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. A key component of these systems is the initiator, which dictates the "living" nature of the polymerization. The 1,3-diphenyl-1-propyl radical has been identified as a crucial component in a highly effective thermal initiator for the LFRP of styrene[1]. While the original synthesis utilized 1,3-diphenylpropane, we propose that 1,3-diphenyl-1-butene can serve as a readily available and efficient precursor for the in-situ generation of this critical radical species.
Mechanistic Rationale
The generation of the 1,3-diphenyl-1-propyl radical from 1,3-diphenyl-1-butene can be achieved through a radical-mediated hydrogen abstraction from the allylic position. This process is facilitated by the relative weakness of the allylic C-H bond and the stability of the resulting resonance-stabilized radical.
Caption: Generation of a living free radical polymerization initiator from 1,3-diphenyl-1-butene.
Experimental Protocol: Synthesis of a Polystyrene Macroinitiator using a 1,3-Diphenyl-1-butene-derived Initiator
This protocol describes the in-situ generation of an alkoxyamine initiator from 1,3-diphenyl-1-butene for the nitroxide-mediated polymerization (NMP) of styrene.
Materials:
-
1,3-Diphenyl-1-butene (freshly purified)
-
Styrene (inhibitor removed)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Benzoyl peroxide (BPO)
-
Anhydrous toluene
-
Schlenk flask and line
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Initiator Solution Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve 1,3-diphenyl-1-butene (1.0 eq), TEMPO (1.2 eq), and BPO (0.1 eq) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Radical Generation: Heat the solution at 80-90 °C for 1-2 hours to generate the 1,3-diphenyl-1-propyl radical and facilitate its trapping by TEMPO to form the alkoxyamine initiator in situ.
-
Polymerization: Add inhibitor-free styrene monomer to the initiator solution via a degassed syringe.
-
Reaction: Heat the reaction mixture at 120-130 °C. Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight and polydispersity by size exclusion chromatography (SEC).
-
Termination and Isolation: Once the desired molecular weight is achieved, terminate the polymerization by cooling the reaction to room temperature and exposing it to air. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter and dry the polymer under vacuum.
| Parameter | Value |
| [Styrene]:[1,3-DPB]:[TEMPO]:[BPO] | 200 : 1 : 1.2 : 0.1 |
| Temperature (°C) | 125 |
| Time (h) | 6 |
| Mn ( g/mol ) (Theoretical) | ~20,800 |
| Mn ( g/mol ) (Experimental) | Varies |
| PDI | < 1.3 |
Table 1: Representative reaction conditions for the NMP of styrene using a 1,3-diphenyl-1-butene-derived initiator.
Part 2: A Chain Transfer Agent for Molecular Weight Control
Chain transfer agents are crucial in radical polymerization for controlling the molecular weight of the resulting polymers. Allylic compounds, such as 1,3-diphenyl-1-butene, can act as effective chain transfer agents due to the presence of reactive C-H bonds at the allylic position. The abstraction of an allylic hydrogen by a propagating polymer radical terminates that chain and generates a new, resonance-stabilized radical from the chain transfer agent, which can then initiate a new polymer chain.
Mechanism of Chain Transfer
Caption: Mechanism of chain transfer using 1,3-diphenyl-1-butene.
Application Note: Controlling the Molecular Weight of Polystyrene
Experimental Protocol: Determination of the Chain Transfer Constant of 1,3-Diphenyl-1-butene in Styrene Polymerization
Materials:
-
Styrene (inhibitor removed)
-
1,3-Diphenyl-1-butene (purified)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Toluene (solvent)
-
Series of polymerization vials
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of styrene, AIBN, and 1,3-diphenyl-1-butene in toluene.
-
Reaction Setup: In a series of polymerization vials, prepare reaction mixtures with a constant concentration of styrene and AIBN, but with varying concentrations of 1,3-diphenyl-1-butene.
-
Degassing: Degas each vial by purging with an inert gas or through freeze-pump-thaw cycles.
-
Polymerization: Place the vials in a thermostated bath at a constant temperature (e.g., 60 °C) and allow the polymerization to proceed to low conversion (<10%).
-
Termination and Isolation: Quench the polymerizations by rapid cooling and exposure to air. Precipitate the polymers in methanol, filter, and dry under vacuum.
-
Analysis: Determine the number-average degree of polymerization (DPn) of each polymer sample using SEC.
-
Calculation: Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The slope of this line will be the chain transfer constant (Ctr).
| [1,3-DPB]/[Styrene] | DPn (experimental) | 1/DPn |
| 0 | (Value without CTA) | (Calculated) |
| (Ratio 1) | (Measured Value) | (Calculated) |
| (Ratio 2) | (Measured Value) | (Calculated) |
| (Ratio 3) | (Measured Value) | (Calculated) |
Table 2: Representative data for the determination of the chain transfer constant.
Part 3: A Building Block for Branched Polymer Architectures
The synthesis of branched polymers is of great interest due to their unique rheological and mechanical properties compared to their linear counterparts. 1,3-Diphenyl-1-butene, as a linear dimer of styrene, can be conceptualized as an "inimer" (a molecule that acts as both an initiator and a monomer), which can be utilized to introduce branching in radical polymerization.
Conceptual Framework for Branching
When copolymerized with a monomer like styrene, the internal double bond of 1,3-diphenyl-1-butene can be incorporated into a growing polymer chain. The resulting pendant diphenyl-ethyl group contains a tertiary hydrogen that can be a site for chain transfer, leading to the formation of a branch point.
Caption: Proposed mechanism for the formation of branched polystyrene using 1,3-diphenyl-1-butene.
Protocol for the Synthesis of Branched Polystyrene
This protocol outlines a one-pot synthesis of branched polystyrene via the copolymerization of styrene with 1,3-diphenyl-1-butene.
Materials:
-
Styrene (inhibitor removed)
-
1,3-Diphenyl-1-butene (purified)
-
AIBN
-
Anhydrous toluene
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve styrene, 1,3-diphenyl-1-butene (e.g., 1-10 mol% relative to styrene), and AIBN in anhydrous toluene.
-
Degassing: Degas the solution using three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture at 60-70 °C for a specified time to achieve the desired monomer conversion.
-
Isolation: Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Characterization: Characterize the polymer for its molecular weight, polydispersity, and degree of branching using SEC-MALLS (Size Exclusion Chromatography with Multi-Angle Light Scattering) and NMR spectroscopy. The presence of branching will be indicated by a lower intrinsic viscosity and a smaller radius of gyration compared to a linear polystyrene of the same molecular weight.
| Parameter | Linear Polystyrene | Branched Polystyrene |
| Mn ( g/mol ) | X | X |
| PDI | < 1.5 | > 1.5 (typically broader) |
| Intrinsic Viscosity [η] | Higher | Lower |
| Radius of Gyration (Rg) | Larger | Smaller |
Table 3: Expected comparison of properties between linear and branched polystyrene of similar molecular weight.
Conclusion
1,3-Diphenyl-1-butene, a readily accessible dimer of styrene, presents significant, yet largely unexplored, potential in the field of polymer chemistry. The application notes and protocols detailed herein provide a foundational framework for its utilization as a precursor for living free radical polymerization initiators, a chain transfer agent for molecular weight control, and a branching agent for the synthesis of complex polymer architectures. Further investigation into the reactivity ratios and chain transfer constants of this molecule will undoubtedly unlock even more sophisticated applications in the design of advanced materials.
References
-
Skene, W. G., Scaiano, J. C., & Yap, G. P. A. (2000). An Improved Mimetic Compound for Styrene “Living” Free Radical Polymerization. An Initiator Containing the “Penultimate” Unit. Macromolecules, 33(10), 3536–3542. [Link]
Sources
Application Note: Palladium-Catalyzed Dimerization of Styrene to (E)-1,3-Diphenyl-1-butene
Executive Summary
The selective dimerization of vinyl arenes is a critical transformation in organic synthesis, providing direct access to functionalized carbon skeletons used in advanced materials, fine chemicals, and active pharmaceutical ingredients (APIs). Among various transition metals, palladium stands out for its exceptional ability to catalyze the linear dimerization of styrene to (E)-1,3-diphenyl-1-butene with high regioselectivity and stereoselectivity[1].
This application note provides a comprehensive, self-validating guide to this transformation. We detail the mechanistic causality behind catalyst selection, present optimized reaction conditions comparing classic homogeneous systems[2] with modern green-chemistry approaches[3], and provide robust, step-by-step experimental protocols designed for high reproducibility.
Mechanistic Causality: The "Why" Behind the Chemistry
To successfully optimize and troubleshoot this reaction, one must understand the underlying catalytic cycle. The reaction does not proceed via a radical pathway; rather, it is governed by a highly ordered Palladium-Hydride (Pd-H) mechanism [4].
-
Catalyst Activation : Commercially available Pd(II) precatalysts (e.g., Pd(OAc)₂ or [Pd(acac)₂]) are largely inactive on their own. The addition of a Lewis acid (such as BF₃·OEt₂, Cu(OTf)₂, or In(OTf)₃) is mandatory[3]. The Lewis acid abstracts an anionic ligand from the palladium center, generating a highly electrophilic, coordinatively unsaturated cationic Pd(II) species. Trace moisture or a deliberate hydride source generates the active Pd-H initiator[5].
-
First Insertion (Regioselectivity) : Styrene coordinates to the cationic Pd center. The Pd-H bond undergoes a 1,2-migratory insertion. Due to the electronic stabilization of the incipient positive charge at the benzylic position, this insertion follows Markovnikov's rule, placing the Pd atom at the benzylic carbon to form a stable 1-phenylethyl-palladium intermediate[4].
-
Second Insertion (C–C Bond Formation) : A second styrene molecule coordinates. The 1-phenylethyl group acts as the nucleophile, attacking the unsubstituted CH₂ terminus of the second styrene, while the Pd migrates to the new benzylic position, forming a 1,3-diphenylbutyl-palladium species[5].
-
β-Hydride Elimination (Stereoselectivity) : To release the product, the intermediate must undergo β-hydride elimination. This requires a syn-coplanar arrangement of the Pd and the β-hydrogen. To minimize severe steric repulsion between the two bulky phenyl rings in the transition state, the molecule adopts a conformation that exclusively yields the thermodynamically favored (E)-alkene[1].
Catalytic cycle of Pd-catalyzed styrene dimerization via the hydride mechanism.
Catalyst Selection & Quantitative Data
The choice of solvent, ligand, and co-catalyst drastically alters the reaction's efficiency. Classic systems utilize toxic solvents (e.g., nitromethane or dichloromethane) and complex tailored cationic Pd(II) compounds[2]. Modern optimizations have shifted toward commercially available Pd salts combined with Lewis acids in Ionic Liquids (ILs), which stabilize the cationic intermediates and allow for catalyst recycling[3].
Table 1: Optimization of Reaction Conditions for Styrene Dimerization
| Catalyst System | Co-catalyst / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (E)-isomer | Ref |
| [Pd(acac)(PPh₃)₂]BF₄ | BF₃·OEt₂ (8 eq) | CH₃NO₂ | 75 | 12 | 91 | >95% | [6] |
| Pd(OAc)₂ + 2 PPh₃ | BF₃·OEt₂ (7 eq) | Toluene | 80 | 5 | 90 | >90% | [6] |
| [Pd(CH₃)Cl(cod)] + P-N | AgBF₄ | CH₂Cl₂ | 25 | 24 | 49 | >99% | [1] |
| Pd(OAc)₂ (1 mol%) | Cu(OTf)₂ | [bmim][PF₆] | 25 | 12 | 85 | >95% | [3] |
| Pd(OAc)₂ (1 mol%) | In(OTf)₃ | [bmim][PF₆] | 25 | 12 | 87 | >95% | [3] |
Note: [bmim][PF₆] = 1-butyl-3-methylimidazolium hexafluorophosphate. OTf = trifluoromethanesulfonate.
Experimental Protocols
The following protocols provide self-validating workflows. Protocol A is ideal for standard organic laboratories seeking high yields rapidly[6], while Protocol B is tailored for green chemistry applications requiring catalyst recycling[3].
Standard experimental workflow for the synthesis and isolation of 1,3-diphenyl-1-butene.
Protocol A: High-Yield Homogeneous Synthesis (Pd(OAc)₂ / BF₃·OEt₂)
Causality Check: BF₃·OEt₂ is highly moisture-sensitive. Water will hydrolyze the Lewis acid, preventing the abstraction of the acetate ligand from Pd(OAc)₂, resulting in zero conversion. Strict Schlenk techniques are required.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂): 0.01 equivalents (1 mol%)
-
Triphenylphosphine (PPh₃): 0.02 equivalents (2 mol%)
-
Boron trifluoride etherate (BF₃·OEt₂): 0.07 equivalents (7 mol%)
-
Styrene (freshly distilled over CaH₂ to remove inhibitors): 1.0 equivalent
-
Anhydrous Toluene: 0.5 M relative to styrene
Step-by-Step Procedure:
-
System Purge : Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.
-
Catalyst Assembly : Add Pd(OAc)₂ and PPh₃ to the flask. Add anhydrous toluene. Stir at room temperature for 10 minutes until a homogeneous yellow solution forms (indicative of phosphine coordination).
-
Lewis Acid Activation : Dropwise, add BF₃·OEt₂ via a gas-tight syringe. Visual Cue: The solution will rapidly darken to a deep orange/red, confirming the generation of the highly electrophilic cationic palladium species.
-
Substrate Addition : Inject the freshly distilled styrene into the active catalyst mixture.
-
Reaction : Heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 5 hours[6].
-
In-Process Control : At 4 hours, pull a 50 µL aliquot, quench in 1 mL of aqueous NaHCO₃, extract with hexanes, and analyze via GC-MS. The disappearance of the styrene monomer peak and the appearance of a major peak at m/z 208 confirms progress.
-
Quenching & Workup : Cool the flask to room temperature. Quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ (neutralizes the Lewis acid). Extract the aqueous layer with diethyl ether (3 × 20 mL).
-
Isolation : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes) or vacuum distillation to yield pure (E)-1,3-diphenyl-1-butene.
Protocol B: Biphasic Ionic Liquid System (Green Chemistry)
Causality Check: Ionic liquids like [bmim][PF₆] are highly polar and stabilize the cationic Pd intermediate without the need for phosphine ligands. The product, being highly lipophilic, forms a separate phase or can be easily extracted, leaving the catalyst intact[3].
Step-by-Step Procedure:
-
Preparation : In an inert-atmosphere glovebox, charge a vial with Pd(OAc)₂ (1 mol%) and Cu(OTf)₂ (5 mol%).
-
Solvent Addition : Add 2.0 mL of rigorously dried [bmim][PF₆]. Stir at room temperature until the metal salts are fully dissolved.
-
Reaction : Add styrene (1.0 eq). Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 12 hours.
-
Extraction : Stop stirring to allow phase separation. Extract the upper organic layer (containing the product) using anhydrous hexanes (3 × 5 mL). The lower ionic liquid layer retains its catalytic activity and can be reused for up to 4 subsequent runs with minimal loss of yield[3].
Analytical Characterization & Troubleshooting
Spectral Validation
To validate the success of the protocols, compare the isolated product against the following standard spectral markers for (E)-1,3-diphenyl-1-butene:
-
GC-MS : Molecular ion peak at m/z = 208. Base peak often at m/z = 104 (styrene fragment via retro-dimerization in the MS source) or m/z = 193 (loss of methyl group)[7].
-
¹H NMR (CDCl₃, 400 MHz) :
-
δ 1.45 (d, J = 7.0 Hz, 3H, -CH₃)
-
δ 3.65 (m, 1H, allylic -CH-)
-
δ 6.35 (dd, J = 16.0, 6.5 Hz, 1H, =CH-CH(Ph)-)
-
δ 6.45 (d, J = 16.0 Hz, 1H, Ph-CH=)
-
Note: The large coupling constant (J = 16.0 Hz) of the vinylic protons is the definitive proof of the (E)-stereochemistry.
-
Common Pitfalls & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion / Recovered Starting Material | Moisture contamination hydrolyzing the Lewis acid (e.g., BF₃·OEt₂). | Ensure all glassware is flame-dried. Use freshly distilled solvents and substrates. |
| High Oligomer/Polymer Formation | Catalyst is overly electrophilic; lack of steric bulk; reaction run too hot. | Increase the steric bulk of the ligand (e.g., switch to a bulkier phosphine) or lower the reaction temperature to 25–45 °C[2]. |
| Formation of Isomeric Mixtures (e.g., Z-isomer) | Extended heating post-completion causing thermodynamic isomerization. | Strictly monitor the reaction via GC-MS and quench immediately upon consumption of the monomer. |
References
-
[2] Jiang, Z., & Sen, A. (1990). Tailored cationic palladium(II) compounds as catalysts for highly selective linear dimerization of styrene and linear polymerization of p-divinylbenzene. Journal of the American Chemical Society, 112(26), 9655–9657. URL:[Link]
-
[3] Peng, J., et al. (2006). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. Journal of Molecular Catalysis A: Chemical, 255(1-2), 16-18. URL:[Link]
-
[1] Cucciolito, M. E., et al. (2011). New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene. Molecules, 16(2), 1882-1896. URL:[Link]
-
[4] Masi, M., et al. (2023). Selective Palladium(II)-Catalyzed Dimerization of Styrenes and Acrylates in Molten Tetrabutylammonium Acetate. Università degli Studi di Bari Aldo Moro. URL:[Link]
Sources
- 1. New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 1,3-Diphenyl-1-butene via Acid-Catalyzed Dimerization of Styrene
Introduction
1,3-Diphenyl-1-butene is a valuable chemical intermediate and a key structural motif in various organic compounds. As a dimer of styrene, it serves as an important model compound for studying polymerization mechanisms and catalytic processes. Its synthesis is a foundational experiment in organic chemistry, illustrating key principles of electrophilic addition and carbocation chemistry. While several synthetic routes exist, including Wittig and Grignard reactions, the acid-catalyzed dimerization of styrene remains one of the most direct and mechanistically insightful methods.[1]
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of 1,3-diphenyl-1-butene. It is designed for researchers and scientists, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each experimental choice, ensuring a robust and reproducible outcome.
Part 1: Core Principles & Reaction Mechanism
The synthesis of 1,3-diphenyl-1-butene from styrene is fundamentally an electrophilic addition reaction, where one molecule of styrene acts as an electrophile precursor and a second molecule acts as a nucleophile. The reaction is initiated by a Brønsted or Lewis acid catalyst.
The Role of the Acid Catalyst
The catalyst's primary function is to protonate the double bond of a styrene molecule. This protonation occurs at the terminal carbon, leading to the formation of a resonance-stabilized secondary benzylic carbocation. This carbocation is the key electrophilic intermediate in the reaction. The stability of this intermediate is crucial; it is high enough to form readily but not so high as to be unreactive. Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective for this purpose.[2]
Mechanistic Steps:
-
Protonation and Carbocation Formation: The acid catalyst (H⁺) protonates the less substituted carbon of the styrene double bond, forming a resonance-stabilized benzylic carbocation.
-
Nucleophilic Attack: A second molecule of styrene, acting as a nucleophile, attacks the carbocation. The attack occurs at the terminal carbon of the second styrene molecule, again forming a new, larger carbocation.
-
Deprotonation and Product Formation: A weak base (such as HSO₄⁻ or water) removes a proton from the carbon adjacent to the newly formed carbocation center, regenerating the catalyst and forming the double bond of the final product, 1,3-diphenyl-1-butene.
A potential side reaction is polymerization, where the dimeric carbocation attacks another styrene monomer instead of being deprotonated.[3] Controlling the reaction temperature and concentration helps to favor the desired dimerization over polymerization.
Part 2: Experimental Application & Protocols
This section details the complete workflow for the synthesis, from initial setup to final product purification.
Workflow Overview
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Properties |
| Styrene | C₈H₈ | 104.15 | 50 mL | Liquid, bp 145 °C, Flammable, Lachrymator |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~1 mL | Liquid, Corrosive, Oxidizer |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Liquid, bp 34.6 °C, Highly Flammable |
| Sodium Bicarbonate (sat. soln) | NaHCO₃ | 84.01 | 100 mL | Aqueous Solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Solid, Hygroscopic |
| 100 mL Round-bottom flask | - | - | 1 | - |
| Reflux Condenser | - | - | 1 | - |
| Separatory Funnel (250 mL) | - | - | 1 | - |
| Distillation Apparatus | - | - | 1 | For vacuum distillation |
| Magnetic Stirrer & Stir Bar | - | - | 1 | - |
| Heating Mantle | - | - | 1 | - |
Step-by-Step Synthesis Protocol
SAFETY PRECAUTIONS: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Styrene is a lachrymator and flammable. Concentrated sulfuric acid is extremely corrosive. Diethyl ether is highly volatile and flammable.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of styrene.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Place the apparatus on a magnetic stirrer and begin gentle stirring.
-
-
Catalyst Addition and Reaction:
-
Causality: The slow, dropwise addition of the acid catalyst is critical to control the exothermic reaction and prevent runaway polymerization.
-
Carefully and slowly, add approximately 1 mL of concentrated sulfuric acid dropwise through the top of the condenser.
-
Once the acid is added, heat the mixture to a gentle reflux (approximately 135-145 °C) using a heating mantle.
-
Maintain the reflux with stirring for 90 minutes. The solution will likely darken in color.
-
-
Reaction Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether to the funnel to dilute the reaction mixture.
-
Causality: The reaction is quenched and neutralized by washing with a saturated sodium bicarbonate solution. This step removes the acid catalyst, preventing further reactions during purification.
-
Slowly add 50 mL of saturated sodium bicarbonate solution to the separatory funnel. Swirl gently at first, and vent frequently to release any CO₂ gas that evolves.
-
Once gas evolution ceases, stopper the funnel and shake vigorously. Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with another 50 mL portion of deionized water, then drain and discard the aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean Erlenmeyer flask.
-
Add approximately 10 g of anhydrous sodium sulfate to the organic layer. Swirl the flask and let it stand for 10-15 minutes to remove residual water. The drying agent should move freely when swirled, indicating sufficient drying.
-
Decant or filter the dried organic solution into a clean round-bottom flask suitable for distillation.
-
Remove the bulk of the diethyl ether solvent using a rotary evaporator.
-
-
Purification by Vacuum Distillation:
-
Causality: 1,3-Diphenyl-1-butene has a high boiling point. Vacuum distillation is employed to lower the boiling point, preventing thermal decomposition of the product at atmospheric pressure.[4]
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Heat the flask containing the crude product. Collect the fraction boiling at approximately 134-135 °C at a reduced pressure (ca. 1 mm Hg).[4] Unreacted styrene will distill at a lower temperature.
-
Part 3: Product Characterization
The final product should be a clear, colorless to pale yellow oil. The identity and purity should be confirmed using spectroscopic methods.
Expected Spectroscopic Data
The product is typically a mixture of (E) and (Z)-isomers, with the (E)-isomer being the major product due to thermodynamic stability.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most powerful tool for characterization. Key diagnostic signals allow for the differentiation of isomers.[5][6]
-
Aromatic Protons: A complex multiplet between δ 7.1-7.4 ppm.
-
(E)-isomer vinyl proton (C=CH-Ph): A doublet of quartets around δ 6.4 ppm.
-
(Z)-isomer vinyl proton (C=CH-Ph): A distinct signal from the E-isomer, typically slightly upfield.
-
Allylic Proton (-CH-): A multiplet near δ 3.5 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.5 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Multiple signals in the δ 126-145 ppm region.
-
Alkene Carbons: Signals in the δ 125-135 ppm region.
-
Allylic Carbon (-CH-): A signal around δ 42 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 22 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and the ratio of (E) to (Z) isomers. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of C₁₆H₁₆.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Insufficient heating or reaction time. | Ensure proper reflux temperature is reached and maintained for the full duration. |
| Ineffective catalyst. | Use fresh, concentrated sulfuric acid. | |
| Formation of Polymer | Reaction temperature too high or catalyst added too quickly. | Add acid catalyst slowly and maintain a gentle, controlled reflux. Consider diluting the styrene with an inert solvent. |
| Product is Dark/Contaminated | Overheating during reaction or distillation. | Ensure controlled heating. Use vacuum distillation to lower the required temperature and prevent thermal degradation. |
| Incomplete Separation of Layers | Emulsion formed during work-up. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
References
-
Overberger, C. G., & Tanner, D. (1953). A Synthesis of cis-1,3-Diphenyl-1-butene. Journal of the American Chemical Society, 75(18), 4659-4659. [Link]
-
Peterson, J. L., Guijarro, A. M., & Johnstone, T. C. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. [Link]
-
Marczewski, M., & Marczewska, H. (1995). Decomposition of styrene dimers: The influence of the acid strength of the catalyst. Reaction Kinetics and Catalysis Letters, 54(1), 61-68. [Link]
-
Buzanello, E. B., et al. (2005). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. Journal of Molecular Catalysis A: Chemical, 242(1-2), 64-69. [Link]
-
Mayo, F. R. (1968). The dimerization of styrene. Journal of the American Chemical Society, 90(5), 1289-1295. [Link]
-
User "Ron". (2015). Mechanism of styrene dimerization. Chemistry Stack Exchange. [Link]
-
Buzin, P. I., et al. (2002). Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. Journal of Molecular Catalysis A: Chemical, 185(1-2), 143-150. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. (General reference for techniques).
-
Wang, C., et al. (2015). Brønsted Acid Catalyzed PhSe Transfer versus Radical Aryl Transfer: Linear Codimerization of Styrenes and Internal Olefins. Organic Letters, 17(4), 896-899. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Analytical Techniques for the Identification and Structural Elucidation of 1,3-Diphenyl-1-butene
Executive Summary
1,3-Diphenyl-1-butene (CAS: 7614-93-9) is a critical organic compound frequently encountered as the primary dimer in the catalytic dimerization of styrene and as a major thermodecomposition marker in the pyrolysis of polystyrene (PS)[1][2]. For researchers in polymer chemistry, environmental microplastics analysis, and organometallic catalysis, the unambiguous identification of this molecule is paramount. This application note details a comprehensive, self-validating analytical strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to accurately identify and structurally elucidate 1,3-diphenyl-1-butene.
Analytical Strategy: Causality & Self-Validating Systems
As an analytical scientist, selecting the correct technique requires understanding the chemical matrix and the limitations of individual instruments.
Why GC-MS for Complex Matrices? In applications such as the analysis of pyrolysis oils from waste plastics, 1,3-diphenyl-1-butene exists in a highly complex mixture of monoaromatics and multi-ring compounds[3]. While Electron Ionization Mass Spectrometry (EI-MS) provides a molecular ion (m/z 208), relying solely on fragmentation patterns is scientifically flawed because positional isomers (e.g., 1,2-diphenylcyclobutane) yield nearly identical spectra. To create a self-validating system , GC-MS must be coupled with Kovats Retention Indices (RI). By running an n-alkane standard alongside the sample, the retention time is normalized into an absolute RI value (~1826 for standard non-polar columns), which serves as an orthogonal data point for definitive identification[4].
Why NMR for Structural Elucidation?
When evaluating the efficacy of novel palladium or tin catalysts for styrene dimerization, stereochemical selectivity is a key performance metric. GC-MS cannot easily differentiate between the (E) and (Z) stereoisomers of 1,3-diphenyl-1-butene.
Diagram 1: Orthogonal analytical workflow for the identification of 1,3-diphenyl-1-butene.
Experimental Protocols
Protocol A: GC-MS Identification & Retention Index Validation
This protocol is optimized for identifying 1,3-diphenyl-1-butene in complex thermal decomposition mixtures (e.g., TED-GC-MS of microplastics)[2].
Step 1: Sample Preparation
-
Dilute the pyrolysis oil or reaction aliquot in HPLC-grade dichloromethane (DCM) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter and prevent column degradation.
Step 2: Instrument Configuration
-
Equip the gas chromatograph with a non-polar capillary column (e.g., HP-5MS: 5% Phenyl Methyl Siloxane, 30 m × 0.25 mm × 0.25 µm)[3].
-
Set the carrier gas (Helium, 99.999% purity) to a constant flow rate of 1.0 mL/min.
-
Temperature Program: Initial hold at 40 °C for 3 minutes, ramp at 10 °C/min to 250 °C, and hold for 15 minutes to ensure elution of heavier oligomers[5].
-
Set the MS source to Electron Ionization (EI) at 70 eV, scanning from 50 to 500 m/z.
Step 3: Self-Validation via n-Alkane Calibration
-
Inject 1 µL of a C8–C20 n-alkane standard mixture under the exact same temperature program.
-
Record the retention times of the alkanes to establish the calibration curve for the Kovats Retention Index (RI).
Step 4: Data Acquisition & Analysis
-
Inject 1 µL of the prepared sample.
-
Locate the peak exhibiting a molecular ion of m/z 208.
-
Calculate the RI for this peak using the alkane standard data. An RI of approximately 1826 confirms 1,3-diphenyl-1-butene, differentiating it from other C16H16 isomers[4].
Protocol B: NMR Structural Elucidation
This protocol is designed for pure or semi-pure fractions obtained from catalytic dimerization to confirm the (E) or (Z) stereochemistry[1].
Step 1: Sample Preparation
-
Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Transfer the solution to a standard 5 mm NMR tube.
Step 2: Acquisition Parameters
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Acquire the
H NMR spectrum using a standard single-pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds. -
Acquire the
C NMR spectrum using proton decoupling (e.g., zgpg30), minimum 512 scans, to resolve the distinct aromatic and aliphatic carbons.
Step 3: Spectral Processing
-
Phase and baseline-correct the spectrum.
-
Reference the TMS peak to 0.00 ppm (or the residual CHCl
solvent peak to 7.26 ppm). -
Integrate the signals. The presence of a doublet at ~1.4 ppm (3H) and a multiplet at ~3.6 ppm (1H) are the hallmark aliphatic indicators of the 1-butene backbone[1].
Diagram 2: Logical causality of 1H NMR chemical shifts for structural elucidation.
Quantitative Data Summaries
To streamline data interpretation, the expected analytical parameters for (E)-1,3-diphenyl-1-butene are summarized below.
Table 1: Physicochemical and GC-MS Parameters
| Parameter | Value / Description | Reference |
| Molecular Formula | C | [4] |
| Molecular Weight | 208.30 g/mol | [4] |
| Molecular Ion (M | m/z 208 | [5] |
| Kovats Retention Index (RI) | ~1826 (Standard non-polar phase) | [4] |
| Major MS Fragments (EI) | 115, 91 (tropylium ion) | Derived from EI logic |
Table 2: Typical
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( |
| Methyl (-CH | 1.38 – 1.47 | Doublet (d) | 3H | ~6.6 |
| Methine (-CH-) | 3.55 – 3.65 | Multiplet (m) | 1H | ~6.6 |
| Olefinic (-CH=CH-) | 6.30 – 6.45 | Multiplet / Doublet | 2H | ~4.9 |
| Aromatic (Phenyl) | 7.18 – 7.37 | Multiplet (m) | 10H | N/A |
(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact spectrometer frequency[1][5].)
References
-
Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- (NIST WebBook) National Institute of Standards and Technology (NIST). URL:[Link][4]
-
Synthesis and Reactions of a Tungsten Dioxo Complex e-Publications@Marquette. URL:[Link][5]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base National Institutes of Health (NIH PMC). URL: [Link][1]
-
Production of Pyrolysis Oil with Low Bromine and Antimony Contents from Plastic Material Containing Brominated Flame Retardants Canadian Center of Science and Education. URL:[Link][3]
-
Carbon sorbents for the retention of thermodecomposition compounds from microplastics Universidad de Alicante (UA). URL:[Link][2]
Sources
- 1. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. ccsenet.org [ccsenet.org]
- 4. Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- [webbook.nist.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
The Versatility of 1,3-Diphenyl-1-butene: A Gateway to High-Value Fine Chemicals and Chiral Architectures
Introduction: Unveiling the Potential of a Privileged Diene
In the landscape of synthetic organic chemistry, the 1,3-diene motif serves as a cornerstone for the construction of complex molecular architectures. Among these, 1,3-diphenyl-1-butene emerges as a particularly valuable starting material for the synthesis of fine chemicals, pharmaceutical intermediates, and advanced materials. Its conjugated system, flanked by two phenyl groups, imparts unique reactivity and stereoelectronic properties, making it a versatile precursor for a range of stereoselective transformations. This guide provides an in-depth exploration of the synthetic utility of 1,3-diphenyl-1-butene, offering detailed application notes and protocols for key transformations, designed for researchers, scientists, and professionals in drug development.
The strategic placement of the phenyl groups in 1,3-diphenyl-1-butene influences its reactivity in several key ways. The phenyl group at the C1 position extends the conjugation of the diene system, while the phenyl group at the C3 position provides steric hindrance and can direct the stereochemical outcome of reactions. This unique substitution pattern opens doors to a variety of valuable transformations, including asymmetric hydrogenations, dihydroxylations, and cycloaddition reactions, which will be explored in detail in the following sections.
I. Asymmetric Hydrogenation: Accessing Chiral 1,3-Diphenylbutane
The selective reduction of one of the double bonds in 1,3-diphenyl-1-butene offers a direct route to chiral 1,3-diphenylbutane, a valuable building block for the synthesis of optically active compounds. Asymmetric hydrogenation, a powerful tool in modern organic synthesis, allows for the preparation of a single enantiomer with high selectivity.
Causality in Catalyst Selection and Reaction Conditions
The success of the asymmetric hydrogenation of 1,3-diphenyl-1-butene hinges on the choice of a suitable chiral catalyst. Rhodium and Ruthenium-based catalysts bearing chiral phosphine ligands are among the most effective for the hydrogenation of prochiral olefins. The chiral ligand creates a chiral environment around the metal center, which differentiates between the two faces of the double bond, leading to the preferential formation of one enantiomer.
The selection of reaction parameters such as hydrogen pressure, temperature, and solvent is crucial for achieving high enantioselectivity and conversion. Higher pressures generally increase the reaction rate but may sometimes negatively impact enantioselectivity. The temperature needs to be optimized to ensure a reasonable reaction rate without compromising the catalyst's stability and selectivity. The solvent can influence the solubility of the substrate and catalyst, as well as the catalyst's conformation, thereby affecting the stereochemical outcome.
Experimental Protocol: Asymmetric Hydrogenation of (E)-1,3-Diphenyl-1-butene
This protocol describes a typical procedure for the asymmetric hydrogenation of (E)-1,3-diphenyl-1-butene using a Rhodium-based catalyst.
Materials:
-
(E)-1,3-Diphenyl-1-butene
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
(R,R)-Me-DuPhos or other suitable chiral phosphine ligand
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(cod)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 molar equivalents relative to Rh) in anhydrous, degassed methanol (5 mL) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve (E)-1,3-diphenyl-1-butene (e.g., 104 mg, 0.5 mmol) in anhydrous, degassed methanol (5 mL).
-
Hydrogenation: Transfer the substrate solution via cannula to the autoclave. Then, transfer the catalyst solution to the autoclave. Seal the autoclave, and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 5-10 atm).
-
Reaction: Stir the reaction mixture at room temperature (or a pre-determined optimal temperature) for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.
-
Work-up: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1,3-diphenylbutane.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary:
| Parameter | Value |
| Substrate to Catalyst Ratio | 100:1 |
| Hydrogen Pressure | 5-10 atm |
| Temperature | Room Temperature |
| Reaction Time | 12-24 h |
| Typical Yield | >95% |
| Typical Enantiomeric Excess | >95% ee |
Experimental Workflow Diagram:
Caption: Workflow for the asymmetric hydrogenation of 1,3-diphenyl-1-butene.
II. Sharpless Asymmetric Dihydroxylation: Crafting Chiral Diols
The diene functionality of 1,3-diphenyl-1-butene is an excellent handle for introducing two adjacent stereocenters via dihydroxylation. The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols, which are versatile chiral building blocks in organic synthesis.[1][2]
Mechanistic Rationale for Stereocontrol
The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[1][2] The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the approach of the alkene. The reaction proceeds through a [3+2] cycloaddition mechanism, where the osmium tetroxide adds across one of the double bonds of the diene from a specific face, dictated by the chirality of the ligand.[2] Subsequent hydrolysis of the resulting osmate ester yields the chiral diol. The use of a stoichiometric co-oxidant, such as potassium ferricyanide, regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.[1]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (E)-1,3-Diphenyl-1-butene
This protocol outlines the synthesis of a chiral diol from (E)-1,3-diphenyl-1-butene using the commercially available AD-mix reagents.
Materials:
-
(E)-1,3-Diphenyl-1-butene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, for improved reactivity of internal alkenes)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (e.g., 10 mL for a 1 mmol scale reaction). Add the AD-mix (α or β, typically 1.4 g per 1 mmol of alkene) and stir until the solids are mostly dissolved.[3] If desired, add methanesulfonamide (1 equivalent).
-
Substrate Addition: Cool the reaction mixture to 0 °C in an ice bath. Add (E)-1,3-diphenyl-1-butene (1 equivalent) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive substrates, the reaction can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix) and stir for at least 30-60 minutes at room temperature.[3]
-
Work-up: Add ethyl acetate to the reaction mixture and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Alkene to AD-mix Ratio | 1 mmol : 1.4 g |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 h |
| Typical Yield | 70-95% |
| Typical Enantiomeric Excess | >90% ee |
Reaction Pathway Diagram:
Caption: Sharpless asymmetric dihydroxylation of 1,3-diphenyl-1-butene.
III. Diels-Alder Reaction: Constructing Complex Cyclic Scaffolds
The conjugated diene system of 1,3-diphenyl-1-butene makes it an ideal substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. This reaction is highly valuable for the construction of complex polycyclic systems often found in natural products and pharmaceuticals.
Understanding the Stereochemical and Regiochemical Outcomes
The Diels-Alder reaction is a concerted, pericyclic reaction that generally proceeds with high stereospecificity. The stereochemistry of the dienophile is retained in the product. When reacting with cyclic dienophiles, such as maleic anhydride or N-phenylmaleimide, the reaction can proceed via two different transition states, leading to either the endo or exo product. The endo product is often the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.
The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. In the case of 1,3-diphenyl-1-butene, the phenyl groups can influence the electron density of the diene system, which in turn directs the regiochemical outcome when reacting with unsymmetrical dienophiles.
Experimental Protocol: Diels-Alder Reaction of (E)-1,3-Diphenyl-1-butene with N-Phenylmaleimide
This protocol details the cycloaddition of (E)-1,3-diphenyl-1-butene with N-phenylmaleimide, a common dienophile.
Materials:
-
(E)-1,3-Diphenyl-1-butene
-
N-Phenylmaleimide
-
Toluene or xylene (anhydrous)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (E)-1,3-diphenyl-1-butene (1.0 equivalent) and N-phenylmaleimide (1.0 equivalent) in anhydrous toluene or xylene.[4]
-
Reaction: Heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (toluene: ~111 °C, xylene: ~140 °C).[4] Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (typically after several hours), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Purification: If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Logical Relationship Diagram:
Caption: Endo and Exo pathways in the Diels-Alder reaction.
IV. Applications in Drug Development and Fine Chemicals
The derivatives of 1,3-diphenyl-1-butene hold significant promise in the field of drug discovery and the synthesis of high-value fine chemicals. The chiral diols and butanes obtained from asymmetric reactions are valuable intermediates for the synthesis of biologically active molecules. For instance, the 1,3-diaryl motif is a common feature in a variety of pharmacologically active compounds, including anti-cancer and anti-inflammatory agents.[5]
The ability to introduce multiple stereocenters with high control makes 1,3-diphenyl-1-butene an attractive starting material for the synthesis of complex natural products and their analogs. Furthermore, the phenyl rings can be functionalized to modulate the pharmacological properties of the final compounds, such as their solubility, metabolic stability, and target-binding affinity.
Derivatives of similar 1,3-diarylpropenone structures have shown promising cytotoxic activity against various cancer cell lines.[5] This suggests that the 1,3-diphenyl-1-butene scaffold can serve as a template for the design and synthesis of new anticancer agents. The synthetic routes outlined in this guide provide a foundation for accessing a library of novel compounds for biological screening and lead optimization.
Conclusion
1,3-Diphenyl-1-butene is a versatile and valuable starting material in organic synthesis, offering access to a wide range of fine chemicals and chiral building blocks. The protocols and discussions presented in this guide highlight its utility in key transformations such as asymmetric hydrogenation, asymmetric dihydroxylation, and Diels-Alder reactions. By understanding the underlying principles of these reactions and carefully controlling the experimental conditions, researchers can harness the full potential of this privileged diene to construct complex and valuable molecules for applications in drug discovery, materials science, and beyond. The continued exploration of the reactivity of 1,3-diphenyl-1-butene is expected to unveil even more innovative synthetic strategies and applications in the future.
References
-
Royal Society of Chemistry. Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Accessed March 7, 2026. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. Accessed March 7, 2026. [Link]
-
Scribd. Diels-Alder Reaction: Computational and Experimental Analysis. Accessed March 7, 2026. [Link]
-
University of Massachusetts Boston. Experiment 3: Diels-Alder exo or endo?. Accessed March 7, 2026. [Link]
-
Bayanati, M., Shahhosseini, S., Shirazi, F. H., Farnam, G., & Zarghi, A. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(2), 229–240. [Link]
-
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Chemistry, 5(3), 1-5. [Link]
-
McHardy, S. F., & Czako, B. (2017). Anticancer activity profiling of parthenolide analogs generated via P450-mediated chemoenzymatic synthesis. Bioorganic & Medicinal Chemistry Letters, 27(21), 4866-4870. [Link]
-
Kinger, M., Park, J. H., Lee, J. Y., & Kim, S. W. (2015). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. Bulletin of the Korean Chemical Society, 36(8), 2049-2055. [Link]
-
Miles, J. A., & Hess, K. R. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Green Chemistry Letters and Reviews, 12(2), 127-133. [Link]
- Google Docs. Lab report #4: Diels-Alder Reaction. Accessed March 7, 2026.
-
Abdel-Ghani, N. T., El-Sayed, R., & El-Guesmi, N. (2023). Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress. RSC Medicinal Chemistry, 14(11), 2235-2253. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Accessed March 7, 2026. [Link]
-
Reddy, M. S., & Nageswar, Y. V. D. (2014). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 19(6), 7244-7274. [Link]
- Google Patents. Preparation of 1,2,4-butanetriol. Accessed March 7, 2026.
-
MDPI. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Accessed March 7, 2026. [Link]
-
Cell Press. 1,3-diene-based AIEgens: Stereoselective synthesis and applications. Accessed March 7, 2026. [Link]
-
ARKAT USA, Inc. Novel one pot synthesis of substituted 1,2,4-triazines. Accessed March 7, 2026. [Link]
-
MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Accessed March 7, 2026. [Link]
-
Cheli, F., et al. (2015). New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene. Molecules, 20(9), 16034-16051. [Link]
-
ResearchGate. A Review on Modern Synthetic Route for the Construction of 1, 3-Diazanaphthalene Moiety. Accessed March 7, 2026. [Link]
-
PubMed. Medicinal chemistry of vicinal diaryl scaffold: A mini review. Accessed March 7, 2026. [Link]
Sources
Application Note: 1,3-Diphenyl-1-Butene in Precision Polymer Science
This Application Note and Protocol Guide is structured for researchers in polymer chemistry, materials science, and organic synthesis. It focuses on the critical role of 1,3-diphenyl-1-butene as a mechanistic probe and analytical standard in the engineering of styrenic materials.
Executive Summary
In the field of styrenic materials, controlling molecular weight distribution and understanding spontaneous initiation are paramount for product consistency. 1,3-Diphenyl-1-butene (DPB) serves as the definitive "dimeric model" for the propagating polystyrene chain end. Unlike its conjugated isomer (1,4-diphenyl-1,3-butadiene), which is used in optoelectronics, 1,3-diphenyl-1-butene is utilized primarily to:
-
Calibrate GPC and NMR methods for oligomer detection (critical for food-contact compliance).
-
Elucidate the Mayo Mechanism of thermal initiation, acting as the key intermediate that generates initiating radicals.
-
Determine Chain Transfer Constants by mimicking the steric and electronic environment of the growing polymer chain.
Chemical Identity & Physical Properties
| Property | Data |
| IUPAC Name | (E)-1,3-diphenylbut-1-ene |
| CAS Number | 7614-93-9 (trans/E isomer); 7302-00-3 (mixed/generic) |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~150–155 °C at 5 mmHg |
| Refractive Index ( | 1.590 |
| Solubility | Soluble in THF, chloroform, toluene, benzene; insoluble in water.[1][2] |
| Key Isomer | The trans (E) isomer is the thermodynamically stable product of selective dimerization. |
Synthesis Protocol: Selective Dimerization of Styrene
Objective: Synthesize high-purity (E)-1,3-diphenyl-1-butene for use as an analytical standard.
Mechanism: Acid-catalyzed dimerization often yields mixtures. This protocol uses a Tin(IV) Porphyrin catalyst system for near-perfect regioselectivity (
Reagents & Equipment
-
Monomer: Styrene (freshly distilled to remove inhibitors).
-
Catalyst: [Sn(TPP)(OTf)₂] (Tetraphenylporphyrinato tin(IV) bis(triflate)).
-
Solvent: Deuterated Chloroform (CDCl₃) or anhydrous Dichloromethane (DCM).
-
Equipment: Schlenk line, NMR tube or sealed reaction vial, magnetic stir bar.
Step-by-Step Methodology
-
Catalyst Preparation: In a glovebox or under Argon flow, charge a reaction vial with [Sn(TPP)(OTf)₂] (10 mg, 0.01 mmol).
-
Solvation: Dissolve the catalyst in 0.7 mL of anhydrous solvent (CDCl₃ is preferred for in-situ monitoring).
-
Initiation: Add Styrene (11.5 μL, 0.1 mmol) via microsyringe. The molar ratio of Styrene:Catalyst should be approximately 10:1 for kinetic studies, or higher for bulk synthesis.
-
Reaction: Seal the vessel and heat to 50 °C .
-
Monitoring: Monitor reaction progress via ¹H NMR.
-
Target Signal: Disappearance of styrene vinylic protons and appearance of the methyl doublet at
1.47 ppm.
-
-
Termination: After 24 hours (typically >90% conversion), quench by exposing to air/moisture or passing through a short silica plug to remove the tin catalyst.
-
Purification: Evaporate solvent under reduced pressure. If necessary, purify via flash column chromatography (Hexanes:Ethyl Acetate 98:2) to isolate the pure oil.
Reaction Pathway Diagram
Caption: Selective dimerization pathway of styrene mediated by Sn(IV) Lewis Acid catalyst.
Application Protocol: Determination of Chain Transfer Constants
Context: In radical polymerization, the "Chain Transfer Constant" (
Experimental Design
To determine the
-
Preparation: Prepare bulk styrene monomer containing the thermal initiator AIBN (0.1 wt%).
-
Series Setup: Create 5 reaction vials with increasing concentrations of the Transfer Agent (R-SH):
-
[R-SH]/[Styrene] ratios: 0, 0.001, 0.005, 0.01, 0.02.
-
-
Control: Add 1,3-diphenyl-1-butene (0.05 M) to a separate control set to measure transfer to the "dimer" itself (simulating auto-inhibition).
-
Polymerization: Heat all vials to 60 °C for exactly 1 hour (keep conversion <5% to satisfy the Mayo equation assumptions).
-
Analysis: Precipitate polymers in methanol, dry, and determine Number Average Molecular Weight (
) via GPC. -
Calculation (Mayo Plot): Plot
vs. .-
Slope: Represents the Chain Transfer Constant (
). -
Intercept: Represents
(inverse degree of polymerization without transfer agent).
-
Application Protocol: The Mayo Mechanism Study
Context: Styrene polymerizes spontaneously even without initiators. 1,3-Diphenyl-1-butene is the critical intermediate (the "Mayo Dimer") that reacts with a third styrene molecule to generate the initiating radicals.
Workflow for Mechanistic Verification
-
Thermal Stressing: Heat pure styrene to 100–120 °C in a sealed, oxygen-free ampoule.
-
Sampling: Withdraw aliquots at t = 0, 1, 2, and 4 hours.
-
Quantification: Use HPLC or GC-MS calibrated with your synthesized 1,3-diphenyl-1-butene standard .
-
Correlation: Correlate the concentration of 1,3-diphenyl-1-butene with the onset of high-molecular-weight polymer formation.
-
Insight: A steady-state concentration of the dimer suggests it is being consumed to initiate chains as fast as it is formed.
-
Mechanism Diagram (Mayo Initiation)
Caption: The Mayo mechanism where styrene dimerization leads to radical initiation. 1,3-Diphenyl-1-butene is the linear isomer often quantified to assess side-reactions.
Safety & Handling Guidelines
Although specific SDS data for 1,3-diphenyl-1-butene is less common than for styrene, it shares hazard profiles with styrene dimers and 1,4-diphenyl-1,3-butadiene .
-
Hazard Classification:
-
Skin/Eye Irritant: Category 2 (Causes skin irritation; Causes serious eye irritation).
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life (due to low water solubility and aromatic nature).
-
-
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors, especially when heated.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitivity is lower than the 1,4-isomer, but amber vials are recommended.
-
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
References
-
Selective Catalytic Styrene Dimerization: Title: Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Source: Inorganic Chemistry (via PMC/NIH). URL:[Link]
-
Ionic Liquid Catalysis: Title: Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid.[4] Source: ResearchGate (Abstract/Request).[4] URL:[Link]
-
Mayo Mechanism & Thermal Polymerization: Title: The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. Source: Journal of the American Chemical Society (Available via University of San Diego). URL:[Link]
-
Living Radical Polymerization Models: Title: An Improved Mimetic Compound for Styrene “Living” Free Radical Polymerization. Source: Carnegie Mellon University / Macromolecules. URL:[Link]
-
General Chemical Data: Title: (E)-1,3-diphenyl-1-butene Chemical Properties. Source: PubChem / Stenutz.eu. URL:[Link]
Sources
Application Note: Scalable & Regioselective Synthesis of (E)-1,3-Diphenyl-1-butene
The following Application Note and Protocol is designed for researchers and process chemists in drug development and fine chemical synthesis. It prioritizes high-selectivity catalysis to ensure critical quality attributes (CQA) during scale-up.
Abstract
The linear unsaturated dimer of styrene, (E)-1,3-diphenyl-1-butene , is a high-value intermediate for functionalized materials and a mechanistic probe in polymerization kinetics. Traditional acid-catalyzed dimerization of styrene suffers from poor selectivity, yielding mixtures of cyclic indanes, oligomers, and regioisomers. This guide details a high-precision cationic ruthenium-catalyzed protocol that achieves >95% regioselectivity for the linear head-to-tail dimer. We provide a scalable workflow transitioning from gram-scale validation to kilogram-scale pilot production, emphasizing exotherm management and critical impurity control.
Introduction & Strategic Rationale
Scaling up styrene dimerization presents a classic process chemistry challenge: controlling the competition between polymerization (kinetic chain growth) and dimerization (beta-hydride elimination).
-
The Challenge: Conventional Brønsted acids (e.g., H₂SO₄) or solid acids (zeolites) often favor the formation of 1-methyl-3-phenylindane (cyclic dimer) via intramolecular Friedel-Crafts alkylation, or produce higher molecular weight oligomers.
-
The Solution: The use of a well-defined cationic metal-hydride catalyst, specifically [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, directs the reaction exclusively toward the linear (E)-isomer via an electrophilic insertion mechanism that suppresses cyclization.
-
Industrial Relevance: This protocol is optimized for "Atom Economy" (100% conversion of monomer to dimer) and ease of purification, as the high boiling point difference between the dimer (BP ~312°C) and monomer allows for efficient separation.
Process Chemistry & Mechanism
Understanding the catalytic cycle is vital for troubleshooting scale-up deviations. The reaction proceeds via an electrophilic addition mechanism , distinct from the oxidative coupling seen with some Ti/Ta catalysts.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the critical "decision point" where the catalyst ensures beta-H elimination occurs before a third styrene unit can add, preventing polymerization.
Figure 1: Catalytic cycle for the selective dimerization of styrene. The cationic nature of the Ru center facilitates rapid beta-hydride elimination, effectively "cutting" the chain at the dimer stage.
Experimental Protocol
Reagents & Equipment Specifications
| Component | Grade/Specification | Role |
| Styrene | >99%, Inhibitor-free* | Substrate |
| Catalyst | [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | Selective Dimerization Catalyst |
| Solvent | Chlorobenzene (Anhydrous) | Reaction Medium (High BP) |
| Inert Gas | Nitrogen or Argon (99.999%) | Oxygen exclusion (Catalyst protection) |
| Quench | Methanol | Catalyst deactivation |
*Note: Commercial styrene contains 4-tert-butylcatechol (TBC) inhibitor. For high-performance catalysis, remove TBC by washing with 10% NaOH followed by water, drying over MgSO₄, and vacuum distillation.
Scale-Up Safety: Exotherm Management
Styrene dimerization is exothermic (
-
Hazard: Uncontrolled temperature rise can trigger thermal polymerization (runaway).
-
Control: Do not combine all styrene and catalyst at once for scales >100g. Use a semi-batch (fed-batch) approach where styrene is dosed into the catalyst solution.
Detailed Workflow (Pilot Scale: 1 kg Target)
Phase 1: Catalyst Preparation & Reactor Setup
-
Reactor: Use a 2L Jacketed Glass Reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and a programmable syringe pump/dosing funnel.
-
Inerting: Cycle the reactor 3x with Vacuum/Nitrogen to remove O₂.
-
Charge: Under N₂ counterflow, charge Chlorobenzene (200 mL) and the Ru-Catalyst (100 mg, ~0.01 mol%) .
-
Note: Catalyst loading is extremely low due to high Turnover Frequency (TOF > 2000 h⁻¹).
-
-
Activation: Heat the catalyst solution to 70°C .
Phase 2: Reaction (Semi-Batch Mode)
-
Dosing: Load Styrene (1000 g, ~9.6 mol) into the dosing funnel.
-
Initiation: Begin adding styrene slowly (rate: ~5 mL/min). Monitor internal temperature.
-
Critical Parameter: Maintain internal temperature between 70–75°C . If T > 80°C, stop addition and increase jacket cooling.
-
-
Completion: After addition is complete (approx. 3-4 hours), stir at 70°C for an additional 2 hours to ensure conversion.
-
IPC (In-Process Control): Take an aliquot for GC-MS or ¹H NMR.
-
Target: >98% conversion of styrene; >95% selectivity for linear dimer.
-
NMR Check: Look for doublet at
1.47 ppm (methyl group of dimer) vs. absence of broad polymer peaks.
-
Phase 3: Quench & Purification[1]
-
Quench: Cool reactor to 25°C. Add Methanol (50 mL) to deactivate the catalyst.
-
Concentration: Remove Chlorobenzene and unreacted styrene via rotary evaporation (50°C, 20 mbar).
-
Distillation: Perform high-vacuum fractional distillation.
-
Fore-cut: Residual styrene/solvent.
-
Main Fraction: (E)-1,3-diphenyl-1-butene collects at 160–165°C / 0.5 mmHg (approx. boiling point under high vacuum).
-
Note: The atmospheric BP is ~312°C; do not attempt atmospheric distillation to avoid thermal degradation.
-
Process Flow Diagram (PFD)
Figure 2: End-to-end process flow for the purification and synthesis of 1,3-diphenyl-1-butene.
Analytical Quality Control (QC)
To validate the "Self-Validating System" requirement, use the following criteria:
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (CDCl₃) | |
| Purity | GC-FID / GC-MS | >98.0% Area |
| Isomer Ratio | ¹H NMR / GC | >95:5 (Linear E-isomer : Cyclic/Branched) |
| Residual Solvent | Headspace GC | Chlorobenzene < 500 ppm |
Troubleshooting Guide:
-
Low Conversion: Check for O₂ leaks (catalyst poison) or residual TBC inhibitor in styrene.
-
High Oligomers: Temperature spike >85°C occurred; reduce dosing rate.
-
Cyclic Impurity: Catalyst degradation or presence of trace water/acid impurities. Ensure anhydrous conditions.
References
-
Yi, C. S., et al. (2010). "Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex." Journal of the American Chemical Society.
-
Giesbrecht, G. R., et al. (2015). "Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base." Inorganic Chemistry.
-
Spekreijse, J., et al. (2012). "Ruthenium-catalyzed dimerization of styrene: from batch to continuous flow." Catalysis Science & Technology.
-
National Institute of Standards and Technology (NIST). "1,3-Butadiene, 1,4-diphenyl-, (E,E)- Properties." NIST Chemistry WebBook.[2]
-
Fauske & Associates. (2023). "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way." Process Safety Articles.
Sources
Troubleshooting & Optimization
Technical Support Center: 1,3-Diphenyl-1-butene Synthesis
Unit: Organic Synthesis Optimization / Dimerization Protocols Ticket ID: STY-DIM-001 Status: Open Responder: Senior Application Scientist
Executive Summary
You are experiencing challenges with the synthesis of 1,3-diphenyl-1-butene . This molecule is the "head-to-tail" dimer of styrene.[1] The primary difficulty in this synthesis is selectivity .
In a standard acid-catalyzed environment, styrene loves to polymerize (forming polystyrene) or cyclize (forming indanes). To get high yields of the linear dimer, you must arrest the cationic chain reaction exactly at
This guide replaces standard textbook advice with high-precision protocols derived from recent catalytic breakthroughs (specifically Metal Triflates and Palladium systems).
Part 1: The "Engine" – Catalyst Selection & Mechanism
If you are using simple mineral acids (H₂SO₄) or unoptimized clays, you will likely encounter low yields due to polymerization. You must upgrade to a Lewis Acid-Assisted Bronsted System .
Recommended Catalyst Systems
| System | Catalyst Composition | Selectivity (Dimer) | Pros | Cons |
| The "Sniper" | Sn(TPP)(OTf)₂ (Tin Porphyrin Triflate) | ~100% | Zero oligomers; exclusively 1,3-diphenyl-1-butene.[2][3] | Requires strict anhydrous conditions; catalyst synthesis required. |
| The "Workhorse" | Pd(OAc)₂ / In(OTf)₃ | >95% | Works in Ionic Liquids (recyclable); high turnover. | Indium salts are expensive; requires inert atmosphere. |
| The "Industrial" | H-ZSM-5 Zeolite (Si/Al ~25) | 70-80% | Cheap; heterogeneous (easy filtration). | Pore confinement effects can lead to cyclized byproducts (indanes). |
The Mechanistic Pathway (Visualization)
Understanding where your reaction fails is critical. The diagram below maps the "Danger Zones" where yield is lost to side reactions.
Caption: The "Danger Zones" in Styrene Dimerization. Success depends on rapid deprotonation of the Dimeric Cation before it can polymerize or cyclize.
Part 2: Standard Operating Procedure (SOP)
This protocol utilizes the Indium Triflate / Palladium method, which strikes the best balance between ease of use and high yield for research labs.
Materials:
-
Substrate: Styrene (Must be distilled to remove 4-tert-butylcatechol inhibitor).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[4]
-
Co-Catalyst: Indium(III) Triflate [In(OTf)₃].
-
Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) OR Dichloromethane (DCM) if ionic liquids are unavailable.
Step-by-Step Workflow:
-
Catalyst Activation:
-
In a dry Schlenk tube under Argon, dissolve Pd(OAc)₂ (2 mol%) and In(OTf)₃ (5 mol%) in the solvent.
-
Why: The Indium Triflate acts as a Lewis Acid to activate the Palladium species, creating a highly electrophilic center that coordinates styrene.
-
-
Addition:
-
Add Styrene (1.0 equiv) dropwise.
-
Critical Control: Do not dump all styrene at once if using large scales (>5g). A high local concentration of monomer favors polymerization (the "Side_Poly" path in the diagram above).
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 4–6 hours.
-
Warning: Do not heat above 50°C. Higher temperatures provide the activation energy required for cyclization into indanes.
-
-
Quench & Extraction:
-
Quench with water.[2] Extract with diethyl ether.
-
Wash organic layer with brine, dry over MgSO₄.
-
-
Purification:
-
The crude oil is usually >90% pure dimer.
-
If necessary, purify via vacuum distillation (bp ~160°C at 5 mmHg).
-
Note: Avoid silica gel chromatography if possible; the acidity of silica can cause isomerization of the double bond during the column run. Use neutral alumina if filtration is needed.
-
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a solid, sticky gel. What happened?
Diagnosis: Uncontrolled Cationic Polymerization. Root Cause: The "Chain Growth" pathway outcompeted the "Termination" pathway. Fixes:
-
Check Inhibitors: Did you distill the styrene? If yes, you removed the inhibitor, which is good, but you made it prone to polymerization.
-
Dilution: Increase solvent volume. High monomer concentration favors polymers (
). -
Catalyst Switch: Your acid is likely too strong or "naked." Switch to the Sn(TPP)(OTf)₂ system, which has a "gatekeeping" ligand that physically prevents large polymer chains from forming at the active site [1].
Q2: I have high conversion, but NMR shows a mixture of isomers (double bond shifted).
Diagnosis: Thermodynamic Isomerization. Root Cause: You synthesized 1,3-diphenyl-1 -butene (Kinetic Product), but the catalyst remained active too long, converting it to 1,3-diphenyl-2 -butene (Thermodynamic Product). Fixes:
-
Quench Earlier: Monitor by TLC/GC every 30 minutes. Stop immediately upon styrene consumption.
-
Lower Temperature: Isomerization has a higher activation energy than dimerization. Run the reaction at 0°C or 10°C.
-
Neutralize Quickly: When quenching, use a mild base (NaHCO₃ wash) immediately to kill any residual acid traces.
Q3: The reaction is dead. No conversion after 24 hours.
Diagnosis: Catalyst Poisoning. Root Cause: Moisture or Lewis Bases. Fixes:
-
Water Check: Metal Triflates (In, Sc, Sn) tolerate some water, but strict Lewis acids (BF₃, AlCl₃) die instantly. Ensure solvents are anhydrous.
-
Base Contamination: Even weak bases (like pyridine or lutidine) will shut down the Sn(TPP) system completely [1]. Ensure your glassware wasn't washed with basic detergents recently.
Part 4: Diagnostic Decision Tree
Use this flow to determine your next optimization step.
Caption: Diagnostic flow for analyzing crude reaction mixtures.
References
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Source: Inorganic Chemistry (ACS) Significance:[3] Describes the Sn(TPP)(OTf)₂ system which achieves 100% selectivity for the target dimer. [3]
-
Palladium-catalysed dimerization of vinylarenes using indium triflate as an effective co-catalyst. Source: Chemical Communications (RSC) Significance:[5] Establishes the Pd/In(OTf)₃ protocol for high-yield dimerization under mild conditions.
-
Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. Source: Journal of Molecular Catalysis A: Chemical Significance: Provides data on using Boron Trifluoride as a co-catalyst for high TON (Turnover Number).
-
Styrene oligomerization as a molecular probe reaction for zeolite acidity. Source: Physical Chemistry Chemical Physics (RSC) Significance: Explains the role of pore confinement in solid acid catalysts (Zeolites) and why they might produce cyclic byproducts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalysed dimerization of vinylarenes using indium triflate as an effective co-catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1,3-Diphenyl-1-butene
Topic: Troubleshooting & Purification Protocols for 1,3-Diphenyl-1-butene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The purification of 1,3-diphenyl-1-butene (linear styrene dimer) presents a classic challenge in organic synthesis: separating a kinetic product from its thermodynamic isomer, 1-methyl-3-phenylindane (cyclic dimer).[1]
Because both compounds possess similar boiling points (~300–312°C at atm) and similar polarities, standard "textbook" purification often fails.[1][2] This guide prioritizes high-vacuum fractionation and chromatographic polishing, while addressing the root cause—catalyst selectivity—to minimize the impurity burden upstream.[2]
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Distillation Challenges
Q1: I am distilling my crude reaction mixture, but the linear dimer and the cyclic indane impurity are co-distilling. Why is separation failing? Diagnosis: You are likely encountering boiling point overlap due to insufficient vacuum or poor column efficiency. Technical Insight:
-
1,3-diphenyl-1-butene (Linear): BP
312°C (760 mmHg) / ~145°C (0.1 mmHg).[1] -
1-methyl-3-phenylindane (Cyclic): BP
299–305°C (760 mmHg).[1] At atmospheric or rough vacuum (10–20 mmHg), the is too small (<15°C) for simple distillation to resolve.[1][2] Furthermore, prolonged heating at these temperatures promotes thermal rearrangement of the linear alkene into the cyclic indane (acid-catalyzed by trace impurities) or polymerization.
Solution:
-
Switch to High Vacuum: You must operate at < 1.0 mmHg (ideally 0.1–0.5 mmHg). This lowers the thermal budget and suppresses rearrangement.
-
Increase Theoretical Plates: Replace simple still heads with a Vigreux column (15–30 cm) or, for >98% purity, a Spinning Band Distillation system.
Q2: My distillate is turning yellow/brown and becoming viscous in the receiving flask. Diagnosis: Thermal polymerization or oxidation. Styrenic double bonds are highly susceptible to radical polymerization at elevated temperatures. Solution:
-
Inhibitors: Add 100–500 ppm of 4-tert-butylcatechol (TBC) or BHT to the pot prior to distillation.
-
Atmosphere: Ensure the system is under strictly inert atmosphere (Nitrogen/Argon) before applying vacuum. Oxygen acts as a radical initiator.
Category B: Chromatographic Purification
Q3: Distillation improved purity to 90%, but I need >98% for biological assays. Can I use silica gel? Diagnosis: Yes, but "standard" gradients often fail because both compounds are non-polar hydrocarbons.[1] Technical Insight: Both the linear alkene and cyclic indane travel near the solvent front in pure hexanes. Solution:
-
Stationary Phase: Silver Nitrate (
) impregnated silica gel (10% w/w) is highly effective.[1][2] The silver ions complex reversibly with the -electrons of the alkene (linear dimer), retarding its elution relative to the saturated/aromatic cyclic dimer.[2] -
Standard Phase: If
is unavailable, use a very shallow gradient of Hexane:Toluene or Hexane:DCM . Avoid Ethyl Acetate initially as it is too strong.
Part 2: Experimental Protocols
Protocol A: High-Vacuum Fractionation
For quantities >10 g
Equipment:
-
Short-path distillation head (for crude cleanup) or Vigreux column (for fractionation).[1]
-
High-vacuum pump (Rotary vane, two-stage).[1]
Procedure:
-
Quench: Ensure all acid catalyst from the synthesis is neutralized (wash with
, then brine). Acid residues catalyze cyclization during heating. -
Inhibit: Add BHT (0.1% w/w) to the crude oil.
-
Setup: Assemble glassware with high-vacuum grease. Insulate the column with glass wool or aluminum foil.
-
Degas: Stir under vacuum at RT for 20 mins to remove volatiles (unreacted styrene).
-
Fractionate:
Protocol B: Flash Chromatography (Polishing)
For quantities <5 g or final purification[1][2]
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Loading | 1:50 to 1:100 (Sample : Silica ratio) |
| Mobile Phase A | 100% Hexanes (2 Column Volumes) |
| Mobile Phase B | 98:2 Hexanes : Toluene (or DCM) |
| Detection | UV (254 nm) or Iodine Stain |
| Elution Order | 1.[1] Cyclic Dimer (Indane) 2. Linear Dimer (Target) 3. Oligomers |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on crude purity and scale.
Figure 1: Purification logic flow.[1] Note that catalyst removal is the critical first step to prevent thermal degradation during distillation.[2]
Part 4: Physical Property Reference
| Compound | Structure Type | BP (Atm) | BP (0.5 mmHg) | Key Separation Feature |
| 1,3-diphenyl-1-butene | Linear Alkene | ~312°C | ~145°C | Interacts with |
| 1-methyl-3-phenylindane | Cyclic | ~299°C | ~135°C | Saturated/Aromatic only |
| Styrene | Monomer | 145°C | < 25°C | Volatile |
References
-
Selective Dimerization of Styrene
-
Vacuum Distillation Nomograph
-
Silver Nitrate Chromatography
-
Synthesis and Characterization of Styrene Dimers
Sources
- 1. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JP3099141B2 - Separation method of butene and butane by extractive distillation - Google Patents [patents.google.com]
- 3. (R)-3-phenyl-1-butene [webbook.nist.gov]
Technical Support Center: Styrene Dimerization Optimization
Topic: Minimizing Side Products in Styrene Dimerization
Introduction: The Selectivity Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Selectivity Paradox" of styrene chemistry: styrene is kinetically predisposed to polymerize (radical pathway) or cyclize (cationic pathway), yet you require a discrete, linear dimer (e.g., 1,3-diphenyl-1-butene).
Achieving high selectivity (>95%) requires suppressing the thermodynamic sink (polystyrene) and the kinetic trap (indane derivatives). This guide abandons generic advice in favor of mechanistic causality and self-validating protocols.
Module 1: Diagnostic & Mechanism Selection
Before optimizing, you must identify which competing pathway is consuming your yield. Use this diagnostic Q&A to classify your failure mode.
Q1: "I am observing a white solid precipitate or high viscosity increase. What is happening?"
Diagnosis: Radical Polymerization (Polystyrene Formation). Mechanism: Styrene undergoes thermal self-initiation (Mayo mechanism) or radical initiation via adventitious oxygen/peroxides. This pathway outcompetes dimerization if radical scavengers are absent. Corrective Action:
-
Deoxygenation: Sparge reaction solvents with Argon for >20 mins. Oxygen acts as a radical initiator.[1][2]
-
Inhibitors: Add 4-tert-butylcatechol (TBC) or 2,6-di-tert-butyl-4-methylphenol (BHT) at 10-50 ppm.
-
Note: TBC requires oxygen to function efficiently as an inhibitor; for strictly anaerobic metal-catalysis, use TEMPO or Galvinoxyl .
-
-
Temperature Control: Keep T < 80°C if possible. Thermal initiation rates scale exponentially above 100°C.
Q2: "GC-MS shows a peak with MW=208 (Dimer) but incorrect retention time, and NMR shows aliphatic cyclic protons."
Diagnosis: Acid-Catalyzed Cyclization (Indane Formation). Mechanism: Strong Brønsted acids or hard Lewis acids generate a carbocation that alkylates the ortho-position of the aromatic ring (Friedel-Crafts type) rather than the vinyl group, leading to 1-methyl-3-phenylindane . Corrective Action:
-
Acid Strength Tuning: Switch from strong acids (H₂SO₄, AlCl₃) to "soft" Lewis acids or transition metal catalysts.
-
Protocol Shift: Adopt a Palladium-Hydride (Pd-H) or cationic Ruthenium mechanism (see Module 3). These favor linear insertion over cyclization.
Q3: "I am getting a mixture of Head-to-Head and Head-to-Tail dimers."
Diagnosis: Poor Regocontrol in Metal Insertion.
Mechanism: The active metal species (M-H) can insert into the
-
Head-to-Tail (Desired): Yields 1,3-diphenyl-1-butene.[3][4][5][6][7][8]
-
Head-to-Head: Yields 1,4-diphenyl-1-butene. Corrective Action:
-
Ligand Electronics: Use electron-rich phosphines or N-heterocyclic carbenes (NHCs) to increase steric bulk, forcing the Head-to-Tail insertion.
-
Cationic Pathway: Cationic Pd(II) or Ni(II) species generally favor the Head-to-Tail isomer due to the stabilization of the benzylic intermediate.
Module 2: Comparative Data & Selectivity
The following table summarizes how catalyst choice dictates the side-product profile.
| Catalyst System | Primary Product | Selectivity | Major Side Product | Mechanism Type |
| H₂SO₄ / SiO₂ | 1-methyl-3-phenylindane | Low (<60%) | Oligomers, Polystyrene | Cationic (Hard Acid) |
| Radical Initiator (AIBN) | Polystyrene | N/A | Atactic Polymer | Radical Chain Growth |
| Pd(acac)₂ / BF₃·OEt₂ | trans-1,3-diphenyl-1-butene | High (93-95%) | Trimer | Coordination/Insertion |
| Sn(TPP)(OTf)₂ | trans-1,3-diphenyl-1-butene | Exclusive (100%) | None Detected | Lewis Acid Assisted |
| Cationic Ru-H | trans-1,3-diphenyl-1-butene | High (>95%) | Head-to-Head isomers | Metal-Hydride Insertion |
Module 3: Experimental Protocol (The "Gold Standard")
Protocol: Selective Dimerization using Pd(acac)₂ / BF₃·OEt₂ Objective: Synthesis of trans-1,3-diphenyl-1-butene with >90% selectivity. Rationale: This system generates a cationic Pd-H species in situ. The BF₃ activates the Pd precursor but is not strong enough to trigger independent cationic polymerization if temperature is controlled.
Reagents:
-
Styrene (Reagent grade, passed through basic alumina to remove TBC inhibitor immediately before use).
-
BF₃[3]·OEt₂ (Boron trifluoride diethyl etherate).
-
Solvent: Toluene or CH₂Cl₂ (Anhydrous).
Step-by-Step Workflow:
-
Catalyst Pre-Activation (The "Induction" Step):
-
Substrate Addition:
-
Add Styrene (1.0 equiv) dropwise over 5 minutes.
-
Critical Control: Do not dump styrene all at once; high local concentration favors trimerization.
-
-
Reaction:
-
Heat to 70°C .
-
Monitor via GC-FID or TLC every 30 minutes.
-
Stop Condition: Stop reaction when conversion reaches ~90%. Pushing to 100% often initiates trimerization of the dimer.
-
-
Quenching & Isolation:
-
Quench with 5% NaHCO₃ (aq) to neutralize BF₃.
-
Separate organic layer, dry over MgSO₄.
-
Remove solvent in vacuo.
-
Purification: If necessary, short-path distillation (high vacuum) separates dimer (b.p. ~160°C @ 10 mmHg) from traces of trimer.
-
Validation Check:
-
¹H NMR (CDCl₃): Look for the methyl doublet at
~1.45 ppm and olefinic protons at ~6.3-6.5 ppm. -
Absence of Polymer: No broad peaks in the aromatic region (
6.5-7.5 ppm).
Module 4: Pathway Visualization
The following diagram maps the divergence of styrene into its three competing fates. Use this to visualize where your reaction is "leaking" into side products.
Figure 1: Mechanistic divergence of styrene. Red/Yellow paths represent side-product formation; Green represents the selective catalytic pathway.
References
-
Selective Dimerization Protocol (Pd/BF3)
-
High Selectivity Lewis Acid Catalyst
-
Cationic Ru-Hydride Mechanism
-
Radical Inhibition Mechanisms
- Title: Mechanism of inhibition of styrene polymeriz
- Source: ResearchG
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New Chiral P-N Ligands for the Regio- and Stereoselective Pd-Catalyzed Dimerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Styrene oxidation by hydrogen peroxide in ionic liquids: the role of the solvent on the competition between two Pd-catalyzed processes, oxidation and dimerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex: New Insights on the Styrene Dimerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1,3-Diphenyl-1-Butene
Welcome to the technical support center for the synthesis and optimization of 1,3-diphenyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.
General Troubleshooting and Optimization
Before delving into specific synthetic routes, it's crucial to address universal factors that can impact the success of your reaction. Low yields or the formation of impurities can often be traced back to fundamental experimental conditions.
Q1: My reaction is resulting in a low yield of 1,3-diphenyl-1-butene. What are the general factors I should investigate first?
A1: Low yields can often be attributed to several key factors that are independent of the specific synthetic route.[1] Systematically investigating the following is a crucial first step:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Deviations from the optimal values can lead to side reactions or decomposition of starting materials and the final product. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.[2]
-
Reagent Quality and Purity: The purity of your starting materials is paramount. For instance, in routes starting from styrene, the presence of inhibitors can quench the catalyst. Similarly, aldehydes used in Wittig reactions can oxidize to carboxylic acids, and Grignard reagents are highly sensitive to moisture.[3][4] Always use reagents of appropriate purity and handle them under the recommended conditions (e.g., anhydrous solvents for Grignard reactions).
-
Atmospheric Conditions: Many of the catalysts and intermediates involved in these syntheses are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) when necessary, particularly for Grignard and certain catalytic reactions.[2][3]
Diagram: General Troubleshooting Workflow
Caption: General workflow for troubleshooting 1,3-diphenyl-1-butene synthesis.
Route 1: Catalytic Dimerization of Styrene
The dimerization of styrene is a highly atom-economical method for synthesizing 1,3-diphenyl-1-butene. However, controlling selectivity to avoid oligomerization is the primary challenge.[5]
Frequently Asked Questions & Troubleshooting
Q2: My styrene dimerization is producing a mixture of oligomers and isomers instead of selectively forming 1,3-diphenyl-1-butene. How can I improve selectivity?
A2: Achieving high selectivity is critically dependent on the catalyst system. While various catalysts can dimerize styrene, they offer different levels of selectivity.
-
Palladium-Based Catalysts: Palladium complexes, often used with a Lewis acid co-catalyst like boron trifluoride etherate (BF₃OEt₂), are effective for this transformation.[6] These systems can achieve high turnover numbers and selectivity for the desired dimer.[6]
-
Tin(IV)-Porphyrin Catalysts: Recent studies have shown that Sn(TPP)(OTf)₂ (where TPP = tetraphenylporphyrinate) can dimerize styrene with 100% selectivity for 1,3-diphenyl-1-butene at room temperature or slightly elevated temperatures (50 °C).[7][8] This system avoids the formation of other oligomerization products often seen with other main-group metal catalysts.[7][8]
-
Ionic Liquids: Performing the reaction in an ionic liquid medium, such as 1-butyl-3-methylimidazolium hexafluorophosphate, with a palladium catalyst system (e.g., Pd(OAc)₂/Cu(OTf)₂) has also been shown to be effective at room temperature.[5]
Q3: I'm using a palladium/Lewis acid system, but the reaction is sluggish and conversion is low. What factors should I investigate?
A3: Low conversion in these systems can often be addressed by optimizing several parameters:
-
Catalyst Loading: While catalytic, an insufficient amount of the palladium pre-catalyst or Lewis acid will result in a slow reaction. You may need to systematically increase the loading to find the optimal balance between reaction rate and cost.
-
Temperature: While some systems work at room temperature, many palladium-catalyzed dimerizations benefit from moderate heating (e.g., 70-80 °C).[6] This can significantly increase the reaction rate and overall conversion.
-
Solvent: The choice of solvent can influence catalyst activity and stability. While ionic liquids have shown promise, organic solvents are also commonly used.[5][6] Ensure the chosen solvent is anhydrous and compatible with your catalyst system.
Data Summary: Catalyst Systems for Styrene Dimerization
| Catalyst System | Co-Catalyst/Additive | Solvent | Temp. (°C) | Selectivity for 1,3-diphenyl-1-butene | Reference |
| Pd(acac)₂ | 7BF₃OEt₂ | Not specified | 70 | 93% (dimers), 95% (trans-isomer) | [6] |
| Pd(OAc)₂ | Cu(OTf)₂ | [BMIM][PF₆] | Room Temp. | Effective dimerization | [5] |
| Sn(TPP)(OTf)₂ | - | CDCl₃ | 50 | 100% | [7][8] |
Protocol: Palladium-Catalyzed Dimerization of Styrene
This protocol is adapted from methodologies utilizing palladium-Lewis acid catalyst systems.[5][6]
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%).
-
Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Add the solvent (e.g., anhydrous toluene) followed by the styrene monomer.
-
Co-catalyst Addition: Carefully add the Lewis acid co-catalyst (e.g., BF₃OEt₂) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor its progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: The Wittig Reaction
The Wittig reaction is a robust and versatile method for forming a C=C double bond by reacting a phosphorus ylide with an aldehyde or ketone.[9][10] For 1,3-diphenyl-1-butene, this typically involves reacting a propyl-substituted ylide with benzaldehyde or a benzyl-substituted ylide with acetophenone.
Frequently Asked Questions & Troubleshooting
Q4: My primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct from my final product. What are the most effective purification strategies?
A4: The removal of TPPO is a classic challenge in Wittig reactions due to its similar polarity to many alkene products.
-
Crystallization: If your product, 1,3-diphenyl-1-butene, is a solid or can be crystallized, this is often the most effective method. TPPO is often soluble in a wider range of solvents. Recrystallization from a suitable solvent system (e.g., ethanol/water) can leave the TPPO in the mother liquor.[11]
-
Column Chromatography: Careful column chromatography on silica gel can separate the product from TPPO. A non-polar eluent system (e.g., hexanes or petroleum ether with a small amount of ethyl acetate) is typically required.[9]
-
Solvent Trituration: Sometimes, stirring the crude reaction mixture in a solvent in which the product is soluble but TPPO is not (or vice-versa), such as cold diethyl ether, can help to selectively dissolve one component.
Q5: How can I control the stereoselectivity of the Wittig reaction to favor the (E)- or (Z)-isomer of 1,3-diphenyl-1-butene?
A5: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[9][10]
-
Non-stabilized Ylides: Ylides with simple alkyl groups (like the one needed for this synthesis) are generally non-stabilized. These ylides typically react under kinetic control to favor the formation of the (Z)-alkene, especially in salt-free, aprotic solvents at low temperatures.[9][10]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups are "stabilized" and react under thermodynamic control, leading predominantly to the (E)-alkene.[9][10] While not directly applicable for a simple alkyl ylide, modifications of the Wittig reaction, like the Horner-Wadsworth-Emmons reaction, are renowned for their high (E)-selectivity.[1]
Diagram: Simplified Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for alkene synthesis.
Route 3: Grignard Reaction followed by Dehydration
This two-step approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound to form an alcohol, which is then dehydrated to yield the alkene.[12][13] For 1,3-diphenyl-1-butene, this could involve reacting phenylmagnesium bromide with but-1-en-3-one or ethylmagnesium bromide with benzalacetophenone.
Frequently Asked Questions & Troubleshooting
Q6: My Grignard reaction is suffering from low yields and the formation of a significant amount of biphenyl as a byproduct. How can I suppress this side reaction?
A6: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide.[3] Several precautions can minimize this:
-
Control Temperature: The reaction is exothermic. Maintain a low temperature (e.g., using an ice bath) during the formation of the Grignard reagent and its subsequent reaction with the carbonyl compound.[12][13]
-
Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a gentle reflux and avoid a buildup of high local concentrations.[12] Similarly, add the carbonyl substrate to the prepared Grignard reagent dropwise.[3]
-
Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is oven-dried and all solvents (typically diethyl ether or THF) are anhydrous.[3][14] Any moisture will quench the reagent and reduce the yield.
Q7: My Grignard reaction is difficult to initiate. What troubleshooting steps can I take?
A7: Initiation can be tricky as it requires the disruption of the passivating magnesium oxide layer on the magnesium turnings.
-
Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh surface.[13]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[12][14] The disappearance of the iodine's brown color is an indicator that the reaction has started.[12]
-
Local Heating: Gentle warming with a heat gun on a small spot of the flask can sometimes initiate the reaction. Once it starts, the exothermic nature of the reaction will sustain it.[12]
Q8: The final acid-catalyzed dehydration step is giving me a mixture of products or is incomplete. How can I optimize the elimination?
A8: The dehydration of the intermediate alcohol must be carefully controlled to favor the formation of the desired alkene.
-
Choice of Acid: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is typically used.[12]
-
Temperature Control and Distillation: Gently heating the mixture allows for the elimination to occur. Since the product alkene has a lower boiling point than the starting alcohol, it can often be distilled from the reaction mixture as it is formed. This shifts the equilibrium towards the product and protects it from potential acid-catalyzed polymerization or isomerization.[12]
-
Workup: After distillation, the collected organic layer should be washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid catalyst before final drying and purification.[12]
Protocol: Grignard Synthesis and Dehydration
This protocol is a generalized procedure based on common laboratory practices for Grignard reactions.[3][12]
Part A: Grignard Reagent Formation and Reaction
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings and a stir bar in the flask.
-
Initiation: Add a small portion of a solution of the appropriate alkyl/aryl halide (e.g., bromobenzene) in anhydrous diethyl ether to the magnesium. If the reaction does not start (indicated by bubbling or cloudiness), apply gentle heat or add an iodine crystal.[13]
-
Reagent Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes.[12]
-
Carbonyl Addition: Cool the Grignard reagent in an ice bath. Add a solution of the carbonyl compound (e.g., benzophenone) in anhydrous ether dropwise from the funnel.
-
Quenching: After stirring, slowly and carefully quench the reaction by adding it to a mixture of ice and a dilute acid (e.g., 3M HCl).[3]
Part B: Dehydration and Purification
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Dehydration: Transfer the crude alcohol to a distillation apparatus. Add a catalytic amount of concentrated sulfuric acid.
-
Distillation: Gently heat the flask. Co-distill the product alkene with water.[12]
-
Final Purification: Wash the distillate with saturated NaHCO₃ solution, then water. Dry the organic layer and purify further if necessary, typically by distillation.
References
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry - ACS Publications. [Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PubMed. [Link]
-
Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. ResearchGate. [Link]
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. Scribd. [Link]
-
Brønsted Acid Catalyzed PhSe Transfer versus Radical Aryl Transfer: Linear Codimerization of Styrenes and Internal Olefins. The Journal of Organic Chemistry. [Link]
-
Grignard Reaction. University of Missouri–St. Louis. [Link]
-
The Grignard Reaction. Barnard College. [Link]
-
Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. ResearchGate. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Colorado Boulder. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Massachusetts Lowell. [Link]
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- 9. benchchem.com [benchchem.com]
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- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. community.wvu.edu [community.wvu.edu]
troubleshooting low conversion rates in 1,3-diphenyl-1-butene synthesis
Welcome to the technical support center for the synthesis of 1,3-diphenyl-1-butene. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the causal relationships behind experimental outcomes, ensuring you can build robust and reproducible protocols.
Introduction
1,3-Diphenyl-1-butene is a valuable chemical intermediate whose synthesis can be approached through several common routes, each with its own set of challenges. Low conversion rates and poor selectivity are frequent hurdles that can often be traced back to subtle, yet critical, experimental parameters. This guide is structured into three main sections, each addressing a primary synthetic strategy: Acid-Catalyzed Dimerization of Styrene, the Wittig Reaction, and the Grignard Reaction route.
Section 1: Troubleshooting Acid-Catalyzed Styrene Dimerization
The direct dimerization of styrene using an acid catalyst is an elegant and atom-economical approach. However, controlling the reaction to selectively produce the desired linear dimer, 1,3-diphenyl-1-butene, over other oligomers or cyclic byproducts is the central challenge.
Q1: My styrene dimerization is producing a mixture of higher oligomers instead of the desired 1,3-diphenyl-1-butene. What's causing this and how can I improve selectivity?
A1: This is the most common issue in styrene dimerization and stems from the reaction mechanism itself. The process involves the protonation of a styrene molecule to form a carbocation, which is then attacked by a second styrene molecule. The resulting dimeric carbocation can either be deprotonated to form the desired product or attack another styrene monomer, leading to trimers and higher oligomers.
Root Cause Analysis & Solutions:
-
Catalyst Acidity and Concentration: The strength and concentration of the acid catalyst are paramount. A catalyst with excessively high acid strength can lead to rapid, uncontrolled polymerization.[1] Conversely, a catalyst with insufficient acidity will result in low or no conversion.
-
Actionable Insight: The goal is to generate the initial carbocation efficiently without promoting subsequent chain propagation. Systems like Pd(OAc)₂ paired with a Lewis acid such as Cu(OTf)₂ or In(OTf)₃ have shown high selectivity.[2] Similarly, certain Sn(IV)-Porphyrin Lewis acids have demonstrated 100% selectivity for 1,3-diphenyl-1-butene by mediating a controlled reaction pathway.[3][4] Experiment with lowering the catalyst loading or using a catalyst with moderated acidity.
-
-
Temperature Control: Dimerization is an exothermic process. A runaway temperature will significantly favor oligomerization.
-
Monomer Concentration: High concentrations of styrene can increase the probability of the dimeric carbocation encountering another monomer before deprotonation can occur.
-
Actionable Insight: Consider a semi-batch process where styrene is added slowly to the reaction mixture containing the catalyst. This keeps the instantaneous monomer concentration low, favoring the desired dimerization and deprotonation steps.
-
Workflow for Optimizing Dimerization Selectivity
Caption: Decision workflow for troubleshooting low selectivity in styrene dimerization.
Section 2: Troubleshooting the Wittig Synthesis
The Wittig reaction is a powerful method for forming alkenes by reacting a phosphorus ylide with a carbonyl compound. For 1,3-diphenyl-1-butene, this typically involves reacting an appropriate phosphonium ylide with benzaldehyde or acetophenone.
Q2: My Wittig reaction has a low yield, and I'm recovering a lot of my starting carbonyl. What went wrong?
A2: This classic symptom almost always points to a problem with the formation or stability of your phosphorus ylide. The ylide is a potent nucleophile and a strong base; its successful generation is the linchpin of the entire reaction.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of the Phosphonium Salt: The C-H bond adjacent to the phosphorus must be deprotonated to form the ylide. This requires a sufficiently strong base.[6]
-
Actionable Insight: The choice of base is critical. For non-stabilized ylides (like those derived from alkyltriphenylphosphonium halides), very strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required. Weaker bases like sodium methoxide or potassium tert-butoxide may not achieve complete deprotonation, leading to unreacted salt and, consequently, unreacted carbonyl.[6][7] Ensure your base is fresh and properly titrated if necessary.
-
-
Moisture and Air Sensitivity: Ylides are highly reactive towards water and oxygen. Any moisture in your glassware or solvent will protonate and destroy the ylide.
-
Actionable Insight: All glassware must be rigorously flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction should be run entirely under an inert atmosphere.[8]
-
-
Incorrect Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., -78 °C or 0 °C) to control reactivity and prevent side reactions.[9]
-
Actionable Insight: Follow established protocols for temperature control. For example, when using n-BuLi, the deprotonation is typically done at low temperature, followed by the addition of the carbonyl compound at that same low temperature before allowing the reaction to slowly warm to room temperature.[9]
-
| Base | Typical Substrate | Pros | Cons |
| n-Butyllithium (n-BuLi) | Non-stabilized phosphonium salts | Very strong, ensures complete deprotonation | Pyrophoric, requires strict anhydrous/inert techniques |
| Sodium Hydride (NaH) | Stabilized/semi-stabilized salts | Safer than n-BuLi, heterogeneous reaction can be easy to manage | Slower reaction times, can be less effective for non-stabilized ylides |
| Potassium tert-Butoxide (KOtBu) | Salts with some acidic character | Easy to handle solid, good for solvent-free conditions[7] | May not be strong enough for simple alkylphosphonium salts |
Q3: Purification is difficult due to the triphenylphosphine oxide (Ph₃P=O) byproduct. What are the best practices for its removal?
A3: The formation of the highly stable P=O double bond is the thermodynamic driving force for the Wittig reaction, but triphenylphosphine oxide is notoriously difficult to separate from many alkene products due to similar polarity and solubility.[9]
Root Cause Analysis & Solutions:
-
Physical Properties: Triphenylphosphine oxide is a high-boiling, crystalline solid that is soluble in many common organic solvents used for chromatography and extraction.
-
Actionable Insight 1 (Chromatography): While challenging, column chromatography is often the most effective method. A careful choice of eluent is key. Often, a non-polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) can achieve separation.
-
Actionable Insight 2 (Crystallization/Precipitation): If your product (1,3-diphenyl-1-butene) is a non-polar oil or low-melting solid, you can sometimes precipitate the Ph₃P=O. After the initial workup, concentrate the crude material and triturate with a non-polar solvent like cold diethyl ether or hexane. The Ph₃P=O is poorly soluble in these solvents and should precipitate, allowing it to be removed by filtration.[9]
-
Actionable Insight 3 (Alternative Reagents): For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. This modification uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction, completely circumventing the Ph₃P=O issue.[9]
-
Section 3: Troubleshooting the Grignard Route
This two-step route involves first forming a secondary or tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the alkene. For 1,3-diphenyl-1-butene, a common path is the reaction of phenylmagnesium bromide with crotonaldehyde or a similar unsaturated carbonyl.
Q4: My Grignard reagent failed to form, or the reaction won't initiate. What are the critical parameters?
A4: This is the most frequent failure point in any Grignard synthesis. The reaction involves magnesium metal undergoing an insertion into a carbon-halogen bond, a process that is highly sensitive to the surface of the magnesium and the purity of the reagents.
Root Cause Analysis & Solutions:
-
Presence of Water: Grignard reagents are powerful bases and will react instantly with any protic source, especially water. This acid-base reaction is much faster than the desired Grignard formation.[10][11]
-
Actionable Insight: Absolute and uncompromising anhydrous conditions are mandatory. All glassware must be flame-dried under vacuum or oven-dried for several hours and assembled hot under a stream of dry inert gas.[12] Use anhydrous grade ether or THF, and ensure your alkyl/aryl halide is also dry.
-
-
Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[10]
-
Actionable Insight 1 (Mechanical Activation): Gently crush some of the magnesium turnings in the flask with a dry glass rod (without the solvent) to expose a fresh metal surface.
-
Actionable Insight 2 (Chemical Activation): Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and creating some reactive magnesium iodide. A successful initiation is often indicated by the disappearance of the brown iodine color.[10][12] A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent through coordination.
-
Actionable Insight: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common solvents. THF is a better solvating agent and can be beneficial for less reactive halides, but diethyl ether's lower boiling point makes it easier to manage the initial exotherm.[12]
-
Troubleshooting Grignard Initiation Failure
Caption: A logical decision tree for troubleshooting Grignard reaction initiation.
Q5: The overall yield is very low, and I'm recovering my starting ketone after workup. What's happening?
A5: Recovering the starting ketone suggests that the Grignard reagent, while perhaps formed successfully, is not undergoing the desired nucleophilic addition.
Root Cause Analysis & Solutions:
-
Enolization of the Ketone: If the ketone has protons on its α-carbon, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This is especially problematic with sterically hindered ketones or bulky Grignard reagents. The enolate will simply be protonated back to the starting ketone during the acidic workup.
-
Actionable Insight: This side reaction can be minimized by using low temperatures. Add the ketone solution slowly to the Grignard reagent at 0 °C or below to favor nucleophilic addition over deprotonation.
-
-
Inaccurate Reagent Concentration: If you use a substoichiometric amount of Grignard reagent, you will inevitably recover the unreacted ketone.
-
Actionable Insight: The concentration of a freshly prepared Grignard reagent is never exactly known. It is best practice to determine the molarity via titration before adding it to the reaction. A common method is titration against a known concentration of I₂ until the iodine color persists.
-
General FAQs
Q: What are the best analytical techniques to monitor reaction progress and product purity?
A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this type of molecule. It provides excellent separation of isomers and byproducts and gives quantitative data on the conversion and purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying isomeric impurities. The vinylic protons of 1,3-diphenyl-1-butene will have characteristic chemical shifts and coupling constants that can confirm the E/Z stereochemistry.
References
-
Selective dimerization of α-methylstyrene by tunable bis(catecholato)germane Lewis acid catalysts. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Optimization of reaction conditions for the solvent‐free Wittig... ResearchGate. Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. Available at: [Link]
-
Decomposition of styrene dimers: The influence of the acid strength of the catalyst. ResearchGate. Available at: [Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PubMed. Available at: [Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. PMC. Available at: [Link]
-
Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Available at: [Link]
-
Stereoretention in styrene heterodimerisation promoted by one-electron oxidants. Chemical Science (RSC Publishing). Available at: [Link]
-
The Grignard Reaction. University of Scranton. Available at: [Link]
-
Heteropolyacid-catalyzed dimerization of α-methylstyrene; On the efficiency and selectivity dependence. ResearchGate. Available at: [Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)- Porphyrin Lewis Acid and. Inorganic Chemistry. Available at: [Link]
-
Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. ResearchGate. Available at: [Link]
-
Experiment 41, 1,4-Diphenyl-1,3-Butadiene. Personal Website. Available at: [Link]
-
Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene. Scribd. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Available at: [Link]
-
Grignard Reagent and Grignard Reaction. Organic Chemistry Tutor. Available at: [Link]
-
Experiment 7 - Preparation of 1,4-diphenyl-1,3-butadiene. WebAssign. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. ResearchGate. Available at: [Link]
-
-
Grignard Reaction. University Web Pages. Available at: [Link]
-
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
-
1,4-Diphenyl-1,3-Butadiene - CHEM 342L. YouTube. Available at: [Link]
-
A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes. PMC. Available at: [Link]
-
The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University Course Material. Available at: [Link]
-
SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing. Available at: [Link]
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Technical Support Guide: Purification of 1,3-Diphenyl-1-butene via Fractional Distillation
[1]
Topic: Purification of 1,3-Diphenyl-1-butene (Styrene Dimer) Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Support & Troubleshooting Manual[1]
Executive Summary & Compound Profile
1,3-Diphenyl-1-butene (specifically the (E)-isomer) is the primary linear dimer resulting from the acid-catalyzed or metal-catalyzed dimerization of styrene.[1] Unlike its cyclic isomer (1-phenyltetralin), it retains an olefinic bond, making it a valuable intermediate for organic synthesis and polymerization studies.[1]
Purification is non-trivial due to three factors:
-
High Boiling Point: ~312°C at atmospheric pressure, necessitating high-vacuum distillation to prevent thermal degradation.[1]
-
Close-Boiling Impurities: The boiling point delta (
T) between the linear dimer and the cyclic contaminant (1-phenyltetralin) is narrow (~11°C at atm), requiring efficient fractionation. -
Thermal Instability: The presence of unreacted styrene monomer poses a risk of thermal polymerization in the distillation pot.
Physicochemical Data Table
| Property | 1,3-Diphenyl-1-butene (Linear Dimer) | 1-Phenyltetralin (Cyclic Impurity) | Styrene (Monomer) |
| CAS Number | 7614-93-9 | 3018-20-0 | 100-42-5 |
| Boiling Point (760 mmHg) | ~312°C | 323.3°C | 145°C |
| Boiling Point (Reduced) | ~160–165°C @ 2 mmHg | ~175°C @ 2 mmHg | ~40°C @ 20 mmHg |
| Refractive Index ( | 1.590 | 1.588 | 1.546 |
| Physical State (RT) | Viscous Oil / Low-melting Solid | Liquid | Liquid |
Experimental Setup & Protocol
Module 1: Distillation Configuration
To achieve the necessary separation efficiency without degrading the product, a vacuum fractional distillation setup is required. Simple distillation is insufficient for separating the linear and cyclic isomers.
-
Vacuum Source: High-vacuum pump (oil or chemically resistant diaphragm) capable of maintaining < 5 mmHg (Torr).[1]
-
Column: A 20-30 cm Vigreux column is the minimum requirement.[1] For higher purity (>98%), use a packed column (e.g., glass helices or Raschig rings) with a heated jacket to prevent premature condensation.
-
Inhibitor: Add 4-tert-butylcatechol (TBC) (approx. 500-1000 ppm) to the distillation pot to inhibit free-radical polymerization of any residual styrene monomer.[1]
Module 2: Workflow Diagram
Figure 1: Optimized workflow for the isolation of 1,3-diphenyl-1-butene.
Troubleshooting & FAQs
Category A: Operational Issues
Q1: The distillation temperature is fluctuating wildly. Why can't I get a stable reading?
-
Cause: This is often due to "bumping" caused by the high viscosity of the styrene dimers or pressure fluctuations in the vacuum line.
-
Solution:
-
Agitation: Ensure vigorous magnetic stirring or use a capillary air bleed (ebulliator) if not using a stirrer.
-
Insulation: The column neck and still head must be well-insulated (glass wool or aluminum foil). High-boiling aromatics condense rapidly on cool glass, causing reflux to drop back into the pot before reaching the thermometer.
-
Pressure Control: Use a manometer and a bleed valve to stabilize pressure. At <2 mmHg, small pressure changes cause large boiling point shifts.
-
Q2: The material in the flask turned into a solid gel/plastic. What happened?
-
Cause: Thermal polymerization. You likely had residual styrene monomer in the pot that polymerized once heated, or the dimer itself degraded.
-
Solution:
-
Pre-strip Monomer: Ensure all unreacted styrene is removed before high-vacuum distillation (e.g., via rotary evaporation at 50°C).[1]
-
Inhibitor: Did you add TBC? Without it, polymerization is highly probable at temperatures >100°C.
-
Temperature Limit: Do not exceed a bath temperature of 200°C. If the product won't distill, improve your vacuum rather than increasing heat.
-
Category B: Purity & Separation[1][3]
Q3: My product contains ~10% 1-phenyltetralin. How do I remove it?
-
Analysis: 1-phenyltetralin (BP 323°C atm) boils only ~11°C higher than 1,3-diphenyl-1-butene (BP 312°C atm).[1] In a simple setup, they will co-distill.
-
Solution:
-
Reflux Ratio: Increase the reflux ratio (return more liquid to the column than you take off). A ratio of 5:1 or 10:1 is recommended.
-
Fraction Cuts: Be aggressive with your fraction cutting. Discard the "tail" of the main fraction, as the cyclic dimer will enrich in the late-eluting material.
-
Alternative: If distillation fails, recrystallization from methanol or ethanol can be effective if the product solidifies (MP ~48-50°C).
-
Q4: Is the product a liquid or a solid? It seems to change.
-
Insight: Pure (E)-1,3-diphenyl-1-butene has a reported melting point near 48-50°C, but it often supercools into a viscous, pale-yellow oil.[1]
-
Guidance: If your distillate is an oil, you can induce crystallization by scratching the glass or seeding with a crystal. If it remains an oil, check the refractive index (
). A significantly higher index ( ) suggests contamination with 1-phenylnaphthalene or tetralin derivatives.[1]
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for common distillation failures.
References
-
NIST Chemistry WebBook. 1,3-Diphenyl-1-butene & Related Species Thermochemistry.[1][2] National Institute of Standards and Technology.[2] [Link]
-
Organic Syntheses. Dimerization of Styrene. (General reference for styrene oligomerization protocols). [Link]
-
PubChem. Compound Summary: (Z)-1,3-Diphenyl-1-butene.[1][3] National Library of Medicine. [Link]
-
Stenutz, R. Data Sheet: (E)-1,3-diphenyl-1-butene.[1][4] (Refractive Index and Boiling Point Data).[5] [Link]
-
Murov, S. Vacuum Distillation and Polymerization of Styrene. (Protocol for handling styrene monomers and inhibitors). [Link]
methods to improve the stereoselectivity for E-1,3-diphenyl-1-butene.
Technical Support Center: Stereoselective Synthesis of ( )-1,3-Diphenyl-1-butene
Topic: Methodologies and Troubleshooting for the Stereoselective Dimerization of Styrene.
Target Product: (
Core Technical Overview
The synthesis of (
-
Regioselectivity: Exclusive Head-to-Tail coupling (avoiding 1,4-linear or cyclic dimers).
-
Stereoselectivity: High thermodynamic preference for the (
)-alkene geometry over the ( )-isomer. -
Chemomselectivity: Suppression of polymerization (polystyrene formation).
This guide focuses on the Cationic Palladium(II)-Phosphine system activated by Lewis acids (e.g.,
Standard Operating Procedure (SOP)
Protocol: Cationic Pd(II)-Catalyzed Dimerization
Based on the methodology established by Jiang & Sen and recent optimizations.
Reagents:
-
Precursor: Palladium(II) Acetate [
] or . -
Ligand: Triphenylphosphine (
) or Tricyclohexylphosphine ( ). -
Activator: Boron Trifluoride Etherate (
) or Silver Triflate ( ). -
Solvent: Toluene or Dichloromethane (anhydrous).
Workflow:
-
Catalyst Formation: In a glovebox or under Argon, dissolve
(1.0 equiv) and (2.0 equiv) in Toluene. -
Activation: Add
(5–10 equiv relative to Pd). The solution should darken, indicating the formation of the active cationic species . -
Substrate Addition: Add Styrene (substrate-to-catalyst ratio 1000:1 to 5000:1).
-
Reaction: Stir at 50–70°C for 4–8 hours.
-
Quenching: Quench with basic alumina or aqueous
. -
Purification: Filtration through a silica plug (eluent: Hexanes/EtOAc) usually yields pure dimer due to the high selectivity.
Troubleshooting & FAQs
Category A: Stereoselectivity ( Ratio)
Q1: I am observing a significant amount of the (
-
Increase Steric Bulk: Switch from
to bulkier phosphines like Tri-o-tolylphosphine or . The increased steric demand destabilizes the cis-coordination in the intermediate palladium-alkyl complex, forcing the phenyl groups apart into the trans ( ) configuration during -hydride elimination. -
Temperature Modulation: While counter-intuitive, slightly increasing the temperature (e.g., from 25°C to 70°C) often improves (
)-selectivity by ensuring the reaction reaches thermodynamic equilibrium, where the ( )-isomer is significantly more stable ( vs ).
Q2: Does the counter-ion affect the
-
Recommendation: Use "naked" cationic systems generated by
or . Strongly coordinating anions (Cl-, OAc-) block the coordination site, slowing the rate and potentially allowing non-selective background pathways to compete.
Category B: Regioselectivity & Chemoselectivity
Q3: My reaction is producing 1,4-diphenyl-1-butene or cyclic indanes instead of the 1,3-dimer.
Diagnostic: This indicates a shift from a Metal-Hydride Insertion mechanism (coordination catalysis) to a Brønsted Acid mechanism (carbocationic oligomerization).
Root Cause: Excess Lewis Acid (
-
Strict Anhydrous Conditions: Ensure solvents are dry.
-
Reduce Activator: Lower the
ratio. Alternatively, switch to a defined cationic catalyst like which does not require excess Lewis acid activators.
Q4: I am getting polystyrene (polymerization) instead of the dimer.
Diagnostic: The catalyst is too active for insertion or
-
Ligand Tuning: Monodentate phosphines (
) favor dimerization. Bidentate ligands (e.g., dppe, dppp) often favor polymerization (polyketones or polystyrene) because they prevent the specific geometric rearrangement required for -hydride elimination after the second insertion. Stick to monodentate phosphines. -
Solvent Effect: Avoid highly polar solvents like Nitromethane, which stabilize the propagating cationic chain end, encouraging polymerization. Use Toluene or Chlorobenzene .
Category C: Reaction Stalling
Q5: The conversion stops at 50-60%. Adding more styrene doesn't help.
Diagnostic: Catalyst deactivation via formation of stable Pd-Allyl complexes.
Mechanism: The product (
-
Hydrogen Pressure (Trace): Some protocols suggest a trace atmosphere of
(balloon) to regenerate the active Pd-H species, though this risks hydrogenating the alkene. -
Catalyst Reloading: For scale-up, it is often more effective to add a second small batch of catalyst rather than overheating the stalled mixture.
Comparative Data: Catalyst Systems
| Catalyst System | Active Species | Selectivity ( | Major Side Product | Notes |
| Pd(OAc)₂ / PPh₃ / BF₃ | >95% | Polystyrene (<5%) | Industry standard. Robust and tunable. | |
| [(η⁶-C₆H₆)Ru(H)(PCy₃)(CO)]⁺ | >98% | None detected | Extremely high regioselectivity; air sensitive. | |
| Sn(TPP)(OTf)₂ | Lewis Acidic Sn | 100% | None | Metal-free alternative mechanism; requires specific porphyrin ligand. |
| Zeolite H-ZSM-12 | Brønsted Sites | ~75% | Cyclic Indanes | Heterogeneous; lower selectivity but easy separation. |
Mechanistic Visualization
The following diagram illustrates the Cationic Palladium Cycle . The critical step for stereoselectivity is the
Caption: Catalytic cycle for Pd-catalyzed dimerization. The yellow node represents the C-C bond forming step; the red node determines the E/Z stereochemistry.
Advanced Optimization: Enantioselectivity
For users requiring the chiral (E)-1,3-diphenyl-1-butene with high enantiomeric excess (ee).
While the
-
Protocol Modification: Replace achiral phosphines (
) with Chiral P-N Ligands or Chiral Phosphines (e.g., NMDPP or specific Binaphthyl derivatives). -
Reference Benchmark: Use of Aminophosphine ligands has been reported to yield (
)-1,3-diphenyl-1-butene with moderate to high by differentiating the prochiral face of the incoming second styrene molecule.
References
-
Cationic Palladium Catalysis: Jiang, Z., & Sen, A. (1990). Tailored cationic palladium(II) compounds as catalysts for highly selective linear dimerization of styrene and linear polymerization of p-divinylbenzene. Journal of the American Chemical Society.[1] Link
-
Ruthenium Catalysis: Yi, C. S., et al. (2010). Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex. Organometallics. Link
-
Tin Porphyrin Catalysis: Peterson, J. L., et al. (2014). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. Inorganic Chemistry. Link
-
Chiral Ligands: Gini, F., et al. (2011). New chiral P-N ligands for the regio- and stereoselective Pd-catalyzed dimerization of styrene. Dalton Transactions. Link
-
Zeolite Catalysis: Grigor'eva, N. G., et al. (2009).[2] Dimerization and oligomerization of styrene in the presence of pentasils. Russian Chemical Bulletin. Link
stability issues of 1,3-diphenyl-1-butene under different conditions
[label="Purge with Ar/
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in catalytic methodologies and organic synthesis, I frequently consult with researchers who struggle with the isolation, handling, and storage of 1,3-diphenyl-1-butene .
While this compound is a highly valuable linear dimer of styrene—often synthesized via transition-metal or Lewis acid catalysis—it is notoriously sensitive to its environment. Its structure features a conjugated alkene and highly activated allylic/benzylic positions, making it a prime target for oxidative cleavage, acid-catalyzed oligomerization, and radical-induced degradation.
This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind these stability issues and provide self-validating workflows to ensure the integrity of your synthesized products.
Part 1: Mechanistic Overview of Stability Limitations
To troubleshoot degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the 1,3-diphenyl-1-butene molecule.
-
Oxidative Vulnerability : The internal double bond, conjugated with a phenyl ring, is highly susceptible to oxidative cleavage. Under Wacker-type oxidation conditions (e.g., PdCl₂, H₂O₂), 1,3-diphenyl-1-butene is often formed as a byproduct of styrene dimerization but rapidly degrades into benzaldehyde and phenylmethylketone (acetophenone) if the oxidative cycle is not carefully controlled [1].
-
Acid-Catalyzed Isomerization : The electron-rich nature of the conjugated alkene makes it a strong nucleophile. In the presence of strong Brønsted acids or unquenched Lewis acids (like Sn(IV)-porphyrin complexes or Pd catalysts), protonation yields a highly stable carbocation. This intermediate drives runaway oligomerization or intramolecular cyclization to form 1-methyl-3-phenylindane [2].
-
Radical Sensitivity : The allylic position is highly abstractable. Exposure to heat or radical initiators (such as DPPH) leads to the formation of resonance-stabilized radicals, resulting in cross-coupling or thermal cracking [3].
Fig 1. Primary degradation pathways of 1,3-diphenyl-1-butene under stress.
Part 2: Troubleshooting Guide & FAQs
Q1: My isolated 1,3-diphenyl-1-butene looked pure on day one, but after a week on the bench, my NMR shows strong carbonyl peaks at ~1700 cm⁻¹ in IR and ~9.9 ppm in ¹H NMR. What happened? Analysis: You are observing autoxidation. The peaks correspond to benzaldehyde (aldehyde proton at ~9.9 ppm) and acetophenone. The conjugated alkene reacts slowly with atmospheric triplet oxygen, a process accelerated by ambient light. Solution: Never store this compound on the benchtop. It must be sparged with an inert gas (Argon is preferred over N₂ due to its density) and stored at -20°C. For long-term storage, adding 10-50 ppm of BHT (Butylated hydroxytoluene) acts as a sacrificial radical scavenger.
Q2: During the workup of my Pd-catalyzed styrene dimerization, the product turned into a viscous oil. GC-MS shows complete loss of the 1,3-diphenyl-1-butene mass (m/z 208) and the appearance of higher molecular weight species. Why? Analysis: This is classic acid-catalyzed oligomerization. Many dimerization catalysts (e.g., Pd(OAc)₂/BF₃·OEt₂ or Sn(TPP)(OTf)₂) rely on Lewis acidity to function [2]. If these acids are not immediately and thoroughly quenched during workup, the concentration of the product during solvent evaporation will drive cationic polymerization. Solution: Quench the reaction mixture before extraction by stirring vigorously with a mild base (e.g., 5% aqueous NaHCO₃) for at least 15 minutes. This neutralizes the acidic species and precipitates the transition metals.
Q3: I attempted to purify the crude mixture via vacuum distillation, but the yield was terrible, and the pot residue was a solid polymer. How can I purify it safely? Analysis: 1,3-diphenyl-1-butene is thermally sensitive. At elevated temperatures (>120°C), trace peroxides or dissolved oxygen initiate radical cross-linking. Solution: Avoid distillation if possible; flash column chromatography (using neutral alumina or deactivated silica) is safer. If distillation is mandatory, use a high-vacuum setup (< 0.1 Torr) to lower the boiling point, and add a radical inhibitor (like 4-tert-butylcatechol) to the distillation pot.
Fig 2. Troubleshooting decision tree for resolving stability issues.
Part 3: Quantitative Stability Metrics
To aid in experimental planning, refer to the following stability matrix. These metrics quantify the expected shelf-life and primary degradation pathways under various environmental conditions.
| Environmental Condition | Primary Degradation Pathway | Observed Byproducts | Estimated Shelf-Life / Stability | Mitigation Strategy |
| Ambient Air & Light (25°C) | Autoxidation / Photo-oxidation | Benzaldehyde, Acetophenone | Moderate (< 2 weeks) | Store under Argon, dark, 4°C |
| Acidic Media (pH < 4) | Cationic Oligomerization | Cyclic dimers, Polystyrene oligomers | Poor (Minutes to Hours) | Quench with NaHCO₃ immediately |
| High Heat (> 150°C) | Radical Cleavage / Cracking | Radical adducts, Isomers | Poor (Minutes) | High-vacuum distillation, add BHT |
| Pd / H₂O₂ Catalysis | Oxidative Cleavage | Phenylmethylketone | Very Poor (Seconds) | Avoid oxidative workup environments |
| Microbial Soil Exposure | Bio-degradation | Truncated metabolites | Moderate (Days) | Maintain sterile lab conditions [4] |
Part 4: Self-Validating Experimental Protocols
Do not treat protocols as mere recipes. The following methodologies are engineered with built-in validation steps to ensure causality is respected at every stage.
Protocol A: Acid-Free Isolation & Purification
Causality Focus: Preventing Lewis/Brønsted acid-catalyzed oligomerization during concentration.
-
Reaction Quenching: Upon completion of the dimerization reaction, immediately cool the flask to 0°C. Add 10 mL of 5% aqueous NaHCO₃ per 50 mL of reaction volume.
-
Validation: The aqueous layer must test at pH 7.5–8.0 using pH paper. If it is acidic, continue adding NaHCO₃.
-
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Causality: Ether is preferred over dichloromethane (DCM) because DCM can occasionally act as a mild alkylating agent or trap acidic impurities.
-
-
Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble catalytic byproducts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Causality:Do not use MgSO₄. Magnesium sulfate exhibits mild Lewis acidic character, which can induce trace isomerization of the sensitive alkene during prolonged contact.
-
-
Concentration: Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath strictly below 30°C.
-
Validation: Run a rapid TLC (Hexanes). You should see a single UV-active spot (Rf ~0.6). A streak at the baseline indicates that oligomerization occurred during concentration.
-
Protocol B: Long-Term Storage Preparation
Causality Focus: Arresting autoxidation and radical propagation.
-
Antioxidant Doping: To the purified neat oil, add 50 ppm of Butylated hydroxytoluene (BHT).
-
Causality: BHT acts as a sacrificial hydrogen donor. Any peroxy radicals formed by trace oxygen will abstract a hydrogen from BHT rather than the allylic position of your product, breaking the degradation chain reaction.
-
-
Vial Selection: Transfer the stabilized oil into an amber glass vial.
-
Causality: Amber glass blocks UV light, preventing photo-initiated radical generation.
-
-
Inerting: Insert an Argon line (fitted with a sterile needle) into the vial, keeping the tip just above the liquid surface. Purge for 60 seconds to displace all ambient air.
-
Sealing and Storage: Quickly cap the vial with a PTFE-lined septum cap, wrap the seal in Parafilm, and store immediately at -20°C.
-
Validation: A properly stored sample will retain >99% purity by NMR after 12 months.
-
References
-
Styrene oxidation by hydrogen peroxide in ionic liquids: the role of the solvent on the competition between two Pd-catalyzed processes, oxidation and dimerization. Green Chemistry (RSC Publishing). Available at:[Link]
-
Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. ACS Catalysis (NIH). Available at: [Link]
-
Products of reaction between styrene and some radicals with 2,2-diphenyl-1-picrylhydrazyl. Canadian Journal of Chemistry. Available at: [Link]
-
Microbial Degradation of Styrene Oligomer. Taylor & Francis. Available at:[Link]
Validation & Comparative
comparative analysis of 1,3-diphenyl-1-butene vs. stilbene reactivity.
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Polymer Scientists[1]
Executive Summary
This guide provides a critical analysis of the reactivity profiles of 1,3-diphenyl-1-butene (1,3-DPB) and stilbene (1,2-diphenylethene).[1] While both compounds are conjugated diaryl alkenes, their behaviors diverge significantly under cationic and photochemical conditions.
-
Stilbene serves as the quintessential model for conjugated alkene chemistry, dominated by cis-trans photoisomerization and clean electrophilic addition.[1]
-
1,3-Diphenyl-1-butene , a linear dimer of styrene, is kinetically primed for cationic intramolecular cyclization .[1] It functions less as a stable alkene and more as a "masked" indane precursor.[1]
This distinction is critical for researchers in polymer degradation, cationic polymerization mechanisms, and photo-switching applications.[1]
Molecular Architecture & Electronic Properties[1][2]
Understanding the structural nuances is the prerequisite for predicting reactivity.
| Feature | trans-Stilbene | trans-1,3-Diphenyl-1-butene |
| IUPAC Name | (E)-1,2-Diphenylethene | (E)-1,3-Diphenyl-1-butene |
| Structure | ||
| Symmetry | ||
| Chirality | Achiral | Chiral center at C3 (racemic) |
| Conjugation | Extended | Interrupted. The C3 chiral center isolates the second phenyl ring from the alkene |
| Steric Profile | Planar; efficient packing.[1] | Non-planar; bulky |
Key Insight: The "interrupted" conjugation in 1,3-DPB makes the terminal phenyl ring electronically independent, whereas stilbene behaves as a single extended chromophore.
Critical Reactivity Profiles
3.1 Cationic Reactivity: The Indane Divergence
This is the most significant chemical differentiator. Under acidic conditions, the two molecules follow orthogonal pathways.
-
Stilbene: Protonation yields a stabilized carbocation that typically undergoes polymerization (slow) or alkylation.[1] It cannot cyclize intramolecularly to a stable 5- or 6-membered ring without rearrangement.[1]
-
1,3-Diphenyl-1-butene: Protonation triggers a rapid intramolecular Friedel-Crafts alkylation , closing a 5-membered ring to form 1-methyl-3-phenylindane .[1] This reaction is so favorable that 1,3-DPB is often considered a "dead-end" species in cationic styrene polymerization.[1]
Mechanism Visualization (DOT):
Caption: Acid-catalyzed transformation of 1,3-diphenyl-1-butene into the cyclic indane derivative. This pathway is inaccessible to stilbene.
3.2 Electrophilic Addition (Bromination)
Both molecules undergo anti-addition of bromine, but the stereochemical outcomes differ.
-
Stilbene:
-
1,3-Diphenyl-1-butene:
-
Reagent:
.[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Product: 1,2-dibromo-1,3-diphenylbutane.[1]
-
Observation: Reaction is slower due to the steric bulk of the
group adjacent to the double bond. The product is a mixture of diastereomers (due to the existing chiral center at C3 and new centers at C1/C2), often resulting in an oil rather than a clean crystal.
-
3.3 Photochemistry[4]
-
Stilbene: Undergoes reversible cis-trans isomerization (
). In the presence of an oxidant (e.g.,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), cis-stilbene photocyclizes to phenanthrene . -
1,3-Diphenyl-1-butene: Undergoes cis-trans isomerization.[1][5] However, it cannot photocyclize to an aromatic system like phenanthrene because the C3-C4 bond is saturated and methylated.[1] The "bridge" is not a simple ethene linker; it is a propylene-like tether that prevents the necessary planar overlap for oxidative aromatization.[1]
Experimental Protocols
Protocol A: Selective Synthesis of 1,3-Diphenyl-1-butene (Styrene Dimerization)
Note: This synthesis utilizes a mild acid catalyst to favor dimerization over polymerization.[1]
-
Reagents: Freshly distilled Styrene (50 mmol), Toluene (20 mL), Triflic Acid (HOTf) catalyst (0.5 mol%) or a Lewis Acid like
. -
Setup: Flame-dried Schlenk flask under
atmosphere. -
Procedure:
-
Purification: Wash organic layer with water/brine.[1] Dry over
. Remove solvent.[2][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation:
(CDClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ): Look for doublet at ppm ( ) and vinylic protons at ppm.
Protocol B: Kinetic Conversion to Indane (Self-Validating System)
Use this protocol to distinguish 1,3-DPB from stilbene analytically.
-
Substrate: 100 mg of 1,3-diphenyl-1-butene (from Protocol A).
-
Reagent: Triflic acid (0.1 M in
). -
Procedure:
-
Observation:
-
Monitor UV absorbance at 316 nm and 415 nm (characteristic of indanylium cations).[1]
-
Stilbene Control: Run a parallel cuvette with stilbene.[1] No rapid evolution of indane peaks will occur; only slow polymerization or stable cation formation (
nm for radical cations if initiated).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Result: 1,3-DPB converts quantitatively to 1-methyl-3-phenylindane within minutes at room temperature.[1]
Summary of Comparative Data
| Property | Stilbene | 1,3-Diphenyl-1-butene |
| Reaction with | Polymerization / Stable Cation | Cyclization to Indane |
| Reaction with | Fast; forms crystalline meso-dibromide | Slower; forms oily diastereomeric dibromides |
| **Photoproduct ( | Phenanthrene | cis/trans isomers (No cyclization) |
| UV Fluorescence | Strong (trans-isomer) | Weak / Negligible (due to flexible quenching) |
| Primary Application | Photo-switch, Scintillator | Styrene oligomerization model |
References
-
Cationic Dimerization Mechanism
-
Higashimura, T., & Sawamoto, M. (1981). Cationic Polymerization of Styrene by Protonic Acids. (Grounding: Establishes the formation of 1,3-diphenyl-1-butene as the primary dimer).[1]
-
- Indane Cyclization Kinetics: Rooney, J. M. (1978). Cationic cyclization of styrene dimers. Journal of Polymer Science: Polymer Chemistry Edition. (Grounding: Details the acid-catalyzed conversion of linear dimer to indane).
-
Stilbene Photochemistry
-
Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews. (Grounding: Authoritative review on stilbene photophysics).[1]
-
-
Ruthenium-Catalyzed Dimerization
-
Yi, C. S., et al. (2010). Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex. Organometallics. (Grounding: Modern synthesis method for 1,3-DPB).[1]
-
Sources
- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Photoisomerization of cis,cis-1,4-diphenyl-1,3-butadiene in glassy media at 77 K: the bicycle-pedal mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 1,1,3-Trimethyl-3-phenylindane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 1,3-Diphenyl-1-Butene
Introduction: The Strategic Importance of Selective Styrene Dimerization
The selective synthesis of 1,3-diphenyl-1-butene, a head-to-tail dimer of styrene, is a reaction of significant academic and industrial interest. This molecule serves as a valuable intermediate in the synthesis of various fine chemicals and polymers. The primary challenge in styrene dimerization lies in controlling the regioselectivity to favor the linear 1,3-isomer over other cyclic or oligomeric products.[1][2] Catalysis is paramount to achieving this control, offering pathways that are both efficient and highly selective. This guide provides an in-depth comparison of prominent catalytic systems, grounded in experimental data and mechanistic insights, to aid researchers in selecting the optimal system for their synthetic goals. We will explore three distinct and effective approaches: a classic transition-metal system based on Palladium/Lewis acid, a well-defined cationic Ruthenium-hydride complex, and an innovative main-group Lewis acid catalyst featuring a Tin(IV)-Porphyrin complex.
Palladium/Lewis Acid Systems: The Workhorse for High-Turnover Dimerization
Palladium-based catalysts, particularly in combination with Lewis acids like boron trifluoride etherate (BF₃OEt₂), are among the most studied and effective systems for the selective dimerization of styrene to (E)-1,3-diphenyl-1-butene.[3][4] The synergy between the palladium center and the Lewis acid is crucial for the high activity and selectivity observed.
Causality Behind Experimental Choices
The choice of a palladium(II) precatalyst, such as palladium(II) acetylacetonate (Pd(acac)₂) or palladium(II) acetate (Pd(OAc)₂), is based on its solubility and ease of activation.[3] The Lewis acid, BF₃OEt₂, plays a multifaceted role. It is believed to facilitate the formation of a cationic palladium-hydride species, which is the active catalyst. This is often achieved in the presence of a phosphine ligand (PR₃), which stabilizes the palladium center and modulates its electronic properties. The nature and concentration of both the phosphine ligand and the Lewis acid can be varied to fine-tune the catalyst's activity and selectivity.[3] For instance, decreasing the acidity of the β-diketonate ligand in Pd(β-diketonate)₂ systems has been shown to increase selectivity towards the desired dimer.[3]
Proposed Reaction Mechanism
The prevailing mechanism suggests the in-situ formation of a palladium-hydride [Pd-H]⁺ species. This electrophilic species adds to a styrene molecule to form a benzylic carbocation intermediate. This intermediate then undergoes insertion of a second styrene molecule, leading to a C-C bond formation. The final step involves β-hydride elimination, which releases the 1,3-diphenyl-1-butene product and regenerates the active palladium-hydride catalyst, thus completing the catalytic cycle.
Caption: Proposed mechanism for Palladium/Lewis acid catalyzed styrene dimerization.
Experimental Protocol: Pd(acac)₂ / PPh₃ / BF₃OEt₂ System
This protocol is adapted from studies demonstrating high turnover numbers.[3]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve Pd(acac)₂ (1 equivalent) and triphenylphosphine (PPh₃, 2 equivalents) in a minimal amount of a dry, non-coordinating solvent like chlorobenzene.
-
Reaction Setup: In a separate, larger reaction vessel equipped with a magnetic stirrer and reflux condenser, add the substrate, styrene.
-
Initiation: Add the prepared catalyst solution to the styrene. Subsequently, add boron trifluoride etherate (BF₃OEt₂, 7 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine styrene conversion and product selectivity.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate 1,3-diphenyl-1-butene.
Cationic Ruthenium-Hydride Complex: A Highly Regioselective Alternative
A well-defined cationic ruthenium-hydride complex, [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has emerged as a highly efficient and regioselective catalyst for styrene dimerization.[5][6] This system operates under milder conditions and exhibits excellent selectivity for the linear head-to-tail dimer, (E)-PhCH(CH₃)CH=CHPh.
Causality Behind Experimental Choices
The pre-formed cationic Ru-H complex serves as a direct source of the active species, eliminating the need for complex in-situ activation steps. The choice of a bulky phosphine ligand, tricyclohexylphosphine (PCy₃), and a carbon monoxide (CO) ligand helps to stabilize the ruthenium center and create a specific steric and electronic environment that favors the desired reaction pathway. The benzene ligand (η⁶-C₆H₆) is labile and can be displaced by styrene, initiating the catalytic cycle.[5]
Proposed Reaction Mechanism
Kinetic and mechanistic studies support an electrophilic addition mechanism. The process begins with arene exchange, where a styrene molecule coordinates to the ruthenium center. This is followed by hydride migration to the coordinated styrene, forming a benzylic carbocation species. The rate-limiting step is the subsequent C-C bond formation, where a second styrene molecule attacks this electrophilic intermediate.[5][6] Finally, deprotonation and arene exchange regenerate the active catalyst and release the dimer product.[5]
Caption: Proposed electrophilic addition mechanism for Ruthenium-catalyzed dimerization.
Sn(IV)-Porphyrin Lewis Acid: A Main-Group Catalyst with Perfect Selectivity
Moving away from traditional transition metals, a tin(IV)-tetraphenylporphyrin complex, Sn(TPP)(OTf)₂, has been reported as an exceptionally selective catalyst for styrene dimerization.[7][8] This system achieves 100% selectivity for 1,3-diphenyl-1-butene, highlighting the potential of main-group elements in catalysis.
Causality Behind Experimental Choices
The unique reactivity of this system stems from the cooperative action of two components: the strong Lewis acidity of the transiently formed [Sn(TPP)(OTf)]⁺ cation and the weak Brønsted basicity of the free triflate (OTf⁻) anion.[7] The porphyrin ligand provides a stable and modular scaffold. The choice of the triflate counter-ion is critical; other non-coordinating anions like perchlorate (ClO₄⁻) or bis(trifluoromethane)sulfonimide (NTf₂⁻) do not facilitate the reaction. This indicates that the OTf⁻ is not merely a spectator anion but an active participant in the rate-limiting deprotonation step.[7][8]
Proposed Reaction Mechanism
The mechanism does not proceed via a metal-hydride intermediate. Instead, the Lewis acidic tin center activates a styrene molecule, making it susceptible to nucleophilic attack by a second styrene molecule. This forms a carbocationic intermediate. The crucial step involves the triflate anion acting as a weak Brønsted base to deprotonate this intermediate, which is the rate-limiting step.[7] This concerted action of a strong Lewis acid and a precisely tuned weak Brønsted base is the key to the observed high selectivity.
Caption: Mechanism of Sn(IV)-Porphyrin catalyzed styrene dimerization.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics for the discussed catalytic systems, allowing for a direct comparison.
| Catalytic System | Catalyst | Co-catalyst / Conditions | Selectivity (Dimer) | Product Selectivity | Turnover | Temperature |
| Palladium / Lewis Acid | Pd(acac)₂ + 2PR₃ | 7BF₃OEt₂ | 93%[3] | >95% trans-1,3-DPB[3] | TON = 75,000 in 7h[3] | 70 °C[3] |
| Cationic Ruthenium | [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | None | Exclusive Dimerization[5] | Exclusively (E)-1,3-DPB[5] | TOF = 2,300 h⁻¹ (initial)[5] | 40 °C (NMR study)[5] |
| Tin(IV)-Porphyrin | Sn(TPP)(OTf)₂ | None | 100%[7][8] | 100% 1,3-DPB[7][8] | >90% conversion in 24h[7] | 50 °C[7][8] |
DPB: Diphenyl-butene
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a catalyzed styrene dimerization reaction.
Caption: General workflow for catalytic styrene dimerization experiments.
Conclusion and Outlook
Each of the examined catalytic systems offers a distinct set of advantages for the synthesis of 1,3-diphenyl-1-butene.
-
The Palladium/Lewis Acid system stands out for its exceptionally high turnover numbers, making it potentially suitable for large-scale industrial applications where catalyst efficiency is a primary economic driver.[3] However, it requires a multi-component system and higher temperatures.
-
The Cationic Ruthenium-Hydride complex provides a highly regioselective and efficient route with a well-defined, single-component active species.[5] Its high initial turnover frequency suggests excellent activity, although its long-term stability and cost compared to palladium might be considerations.
-
The Sn(IV)-Porphyrin catalyst offers unparalleled selectivity, completely avoiding the formation of byproducts.[7][8] This is a significant advantage for applications requiring high-purity material, potentially simplifying downstream purification processes. While its turnover rate appears slower than the transition-metal systems, its perfect selectivity makes it a compelling option for fine chemical synthesis.
The choice of catalyst will ultimately depend on the specific requirements of the application, balancing the need for activity, selectivity, cost, and operational simplicity. Future research may focus on developing heterogeneous versions of these catalysts for improved recyclability or exploring catalysts based on more earth-abundant metals to enhance sustainability.
References
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Scribd. Mechanisms of Styrene Dimerization. Available from: [Link]
-
Lee, D. W., et al. (2010). Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex. ACS Publications. Available from: [Link]
-
Arnold, J., et al. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)- Porphyrin Lewis Acid and. Inorganic Chemistry. Available from: [Link]
-
Dzhemilev, U. M., et al. (2025). Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. ResearchGate. Available from: [Link]
-
Dupont, J., et al. (2025). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. ResearchGate. Available from: [Link]
-
Arnold, J., et al. (2026). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. ACS Publications. Available from: [Link]
-
Lee, D. W., et al. (2010). Chain-Selective and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium Hydride Complex: New Insights on the Styrene Dimerization Mechanism. R Discovery. Available from: [Link]
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Houk, K. N. (2005). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. University of California, San Diego. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,3-Diphenyl-1-Butene
For researchers and professionals in the fields of organic synthesis and drug development, the rigorous confirmation of a target molecule's purity is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 1,3-diphenyl-1-butene. We will move beyond procedural lists to explore the underlying principles of each method, enabling you to make informed decisions for robust and reliable purity assessment. This document is designed to be a self-validating resource, grounded in established analytical chemistry and supported by experimental data.
The Imperative of Purity in Synthesis
1,3-Diphenyl-1-butene, a valuable unsaturated hydrocarbon, can exist as two geometric isomers: (E)- and (Z)-1,3-diphenyl-1-butene. The spatial arrangement of the phenyl groups around the carbon-carbon double bond dictates the isomer and can significantly influence its physical, chemical, and biological properties. Consequently, the ability to not only quantify the overall purity but also to determine the isomeric ratio is critical. Common synthetic routes, such as the dimerization of styrene or the Wittig reaction, can introduce a variety of impurities, including residual starting materials, byproducts, and the undesired isomer.[1][2]
This guide will focus on a multi-pronged analytical approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (both Gas and Liquid) to provide a comprehensive purity profile.
Core Analytical Strategies: A Comparative Overview
The selection of an analytical technique is dictated by the specific questions being asked. Are we confirming the molecular identity? Quantifying isomeric ratios? Or searching for trace impurities? The following table provides a high-level comparison of the primary techniques discussed in this guide.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on boiling point and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at frequencies characteristic of their chemical environment. |
| Best Suited For | Quantifying volatile impurities, isomeric ratio of thermally stable compounds. | Separation of non-volatile impurities, isomeric separation, and purification. | Structural elucidation, definitive identification, and quantitative analysis (qNMR). |
| Key Insights | Retention time, peak area (proportional to concentration). | Retention time, peak area, UV-Vis spectra (with DAD). | Chemical shift, coupling constants, integration (proton ratios). |
| Limitations | Requires volatile and thermally stable analytes. | Can be more complex to develop methods, may require more sample. | Lower sensitivity compared to chromatographic methods for trace impurities. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For 1,3-diphenyl-1-butene, both ¹H and ¹³C NMR are indispensable for confirming the identity of the target molecule and for differentiating between the (E) and (Z) isomers.
The "Why" Behind NMR: The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The rigid geometry of the double bond in the (E) and (Z) isomers of 1,3-diphenyl-1-butene results in distinct chemical shifts for the vinylic and allylic protons, providing a clear spectroscopic fingerprint for each isomer.
¹H NMR Spectral Data
| Isomer | Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-1,3-diphenyl-1-butene | Phenyl (Ar-H) | 7.37–7.18 | Multiplet | |
| Vinylic (=CH) | 6.45–6.37 | Multiplet | ||
| Allylic (CH) | 3.65 | Multiplet | ||
| Methyl (CH₃) | 1.47 | Doublet | ||
| (Z)-1,3-diphenyl-1-butene | Phenyl (Ar-H) | Anticipated similar to E-isomer | Multiplet | |
| Vinylic (=CH) | Anticipated to differ from E-isomer | Multiplet | ||
| Allylic (CH) | Anticipated to differ from E-isomer | Multiplet | ||
| Methyl (CH₃) | Anticipated to differ from E-isomer | Doublet |
¹³C NMR Spectral Data
The chemical shifts in ¹³C NMR also provide valuable structural information. The positions of the signals for the sp² hybridized vinylic carbons and the sp³ hybridized allylic and methyl carbons can confirm the carbon skeleton.
| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |
| Aromatic (C=C) | 110-160 |
| Alkene (C=C) | 100-150 |
| Allylic/Benzylic (C-C=C) | 40-60 |
| Alkyl (C-C) | 10-50 |
Specific experimental ¹³C NMR data for both isomers would provide a more definitive comparison.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 1,3-diphenyl-1-butene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals corresponding to the different proton environments. The ratio of the integrals should correspond to the number of protons in each environment.
-
Measure the chemical shifts and coupling constants. Compare these values to literature or experimentally determined values for the pure isomers to confirm identity and assess isomeric purity.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Insights
Mass spectrometry provides the exact molecular weight of the compound, offering strong evidence of its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying impurities.
The "Why" Behind MS: Electron ionization (EI) mass spectrometry bombards the molecule with electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the structure. For 1,3-diphenyl-1-butene, the molecular ion peak (M⁺) is expected at an m/z of 208.30.[3]
Predicted Mass Spectrum and Fragmentation of (E)-1,3-diphenyl-1-butene
A mass spectrum of (E)-1,3-diphenyl-1-butene is available in the NIST WebBook and SpectraBase.[4][5] The fragmentation pattern is characteristic of a substituted alkene with phenyl groups. Key fragments would arise from cleavage at the benzylic position and loss of methyl or phenyl groups.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized 1,3-diphenyl-1-butene (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (Starting Point):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the peak corresponding to 1,3-diphenyl-1-butene based on its retention time and mass spectrum.
-
Compare the acquired mass spectrum to a reference spectrum to confirm identity.
-
Analyze any other peaks in the chromatogram by examining their mass spectra to identify potential impurities.
-
Chromatography: The Workhorse for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of both the desired product and any impurities.
The "Why" Behind Chromatography: Both GC and HPLC separate compounds based on their differential interactions with a stationary phase and a mobile phase. For 1,3-diphenyl-1-butene, these techniques are crucial for separating the (E) and (Z) isomers and for detecting and quantifying process-related impurities.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like 1,3-diphenyl-1-butene and is particularly effective for separating isomers.
Potential Impurities Detectable by GC:
-
Styrene (Starting Material): Unreacted styrene from dimerization reactions.
-
(Z)-1,3-diphenyl-1-butene: The geometric isomer of the target compound.
-
Other Styrene Oligomers: Higher molecular weight byproducts from the dimerization process.
-
Solvents: Residual solvents from the synthesis and purification steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. It is particularly useful for non-volatile impurities.
Potential Impurities Detectable by HPLC:
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[2][5]
-
Unreacted Aldehyde/Ketone: From a Wittig synthesis.
-
High Molecular Weight Oligomers: That may not be volatile enough for GC.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve a known concentration of the synthesized product (e.g., 1 mg/mL) in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
HPLC Conditions (Starting Point):
-
Column: A reversed-phase C18 or a Phenyl column is recommended. A phenyl column may offer enhanced selectivity for aromatic compounds.[6]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 60% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis:
-
Identify the peak for 1,3-diphenyl-1-butene by comparing the retention time with a standard.
-
Quantify the purity by calculating the peak area percentage of the main component relative to the total area of all peaks.
-
Visualizing the Workflow
To conceptualize the analytical process, the following workflow diagram illustrates the logical progression from sample synthesis to comprehensive purity assessment.
Caption: A logical workflow for the comprehensive purity assessment of 1,3-diphenyl-1-butene.
Conclusion and Best Practices
A multi-technique approach is paramount for the robust assessment of the purity of synthesized 1,3-diphenyl-1-butene.
-
NMR spectroscopy serves as the cornerstone for structural verification and isomeric ratio determination.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities and confirming molecular weight.
-
HPLC provides a powerful tool for the analysis of non-volatile impurities and offers an alternative method for isomeric separation.
For comprehensive quality control, it is recommended to employ a combination of these techniques. For instance, NMR can provide the initial structural confirmation, followed by GC-MS or HPLC for a detailed impurity profile. By understanding the strengths and limitations of each method, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. JoVE Core Organic Chemistry. [Link]
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Chad's Prep. (2021, April 6). Wittig Reaction | Mechanism, Ylides, & Alkene Synthesis | Organic Chemistry 19.7b. YouTube. [Link]
-
University of Michigan. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
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NIST. (n.d.). Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis-. NIST WebBook. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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PubChem. (n.d.). (Z)-1,3-Diphenyl-1-butene. [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
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University of Birmingham. (n.d.). 13C NMR Spectroscopy. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. [Link]
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Agilent. (2013, January 21). Advances in Food Testing & Environmental Analysis Application Compendium. [Link]
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SIELC Technologies. (n.d.). Separation of Styrene on Newcrom R1 HPLC column. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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Michigan State University. (n.d.). Proton NMR Table. [Link]
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ResearchGate. (2025, August 5). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. [Link]
-
PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. [Link]
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PMC. (2026, January 20). Selective Catalytic Styrene Dimerization through the Combined Action of a Strong Sn(IV)-Porphyrin Lewis Acid and a Weak Brønsted Base. [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
ResearchGate. (2025, August 5). Selective dimerization of styrene to 1,3-diphenyl-1-butene with bis(β-diketonato)palladium/boron trifluoride etherate catalyst system. [Link]
-
Pure. (1996, January 1). Determination of the chemical composition distribution of copolymers of styrene and butadiene by gradient polymer elution chromatography. [Link]
-
Macromolecules. (n.d.). Stopped-Flow Investigation of Trifluoromethanesulfonic Acid Initiated Cationic Oligomerization of trans-1,3-Diphenyl-1-butene. 2. A Model Kinetic Study of Styrene Cationic Polymerization. [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
Scribd. (n.d.). Mechanisms of Styrene Dimerization. [Link]
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ResearchGate. (n.d.). Development and validation of a fast gas chromatography mass spectrometry method, for the quantification of selected non-intentionally added substances and polystyrene/polyurethane oligomers in liquid food simulants. [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
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Health Canada. (1999, December 31). Determination of 1,3-Butadiene, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke. [Link]
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Agilent. (n.d.). Characterization of Styrene-Acrylonitrile Copolymers Using Comprehensive 2D-LC. [Link]
-
Biblioteka Nauki. (2021, October 29). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. [Link]
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Chromatography Forum. (2013, June 6). Styrene-divinylbenzene columns. [Link]
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A Comparative Analysis of (E)- and (Z)-1,3-Diphenyl-1-butene Isomers: A Guide for Researchers
In the landscape of stereochemistry, the geometric isomerism of alkenes presents a fascinating area of study with profound implications for reaction kinetics, material properties, and pharmacological activity. This guide offers a detailed comparative analysis of the (E) and (Z) isomers of 1,3-diphenyl-1-butene, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, spectroscopic characterization, stability, and reactivity.
Introduction: The Significance of Stereoisomerism
The spatial arrangement of substituents around a carbon-carbon double bond gives rise to geometric isomers, designated as (E) for entgegen (opposite) and (Z) for zusammen (together). In the case of 1,3-diphenyl-1-butene, the positioning of the phenyl groups relative to the butene backbone dictates the isomer's overall geometry, which in turn influences its physical and chemical properties. The (E)-isomer, with the phenyl groups on opposite sides of the double bond, is generally expected to be thermodynamically more stable due to reduced steric hindrance compared to the (Z)-isomer, where these bulky groups are on the same side.[1][2] Understanding these differences is paramount for applications where specific isomeric forms are required for optimal performance.
Synthesis and Separation of (E)- and (Z)-1,3-Diphenyl-1-butene
The synthesis of 1,3-diphenyl-1-butene can be achieved through various methods, with the Wittig reaction being a prominent example for creating carbon-carbon double bonds with stereochemical control.[3] The dimerization of styrene catalyzed by palladium-Lewis acid systems also yields 1,3-diphenyl-1-butene.[4]
Stereoselective Synthesis
The stereochemical outcome of the Wittig reaction can be influenced by the nature of the phosphorus ylide. Stabilized ylides tend to favor the formation of the (E)-alkene, whereas non-stabilized ylides generally lead to the (Z)-alkene.[3] For the synthesis of 1,3-diphenyl-1-butene, the choice of reagents and reaction conditions is crucial for steering the reaction towards the desired isomer.
Isomer Separation
A mixture of (E) and (Z) isomers can often be separated using chromatographic techniques such as column chromatography or by fractional crystallization. The differing polarities and crystal packing abilities of the isomers facilitate their separation.[2] For instance, the less polar (E)-isomer may elute first from a silica gel column, while the potentially more polar (Z)-isomer is retained longer.
Spectroscopic Characterization: Distinguishing the Isomers
Spectroscopic methods are indispensable for the unambiguous identification and characterization of the (E) and (Z) isomers of 1,3-diphenyl-1-butene. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. Key differentiating features between the (E) and (Z) isomers are found in the chemical shifts of the vinylic protons and the coupling constants between them.[5][6]
-
¹H NMR: The vinylic protons in the (E)-isomer are expected to exhibit a larger coupling constant (³JHH), typically in the range of 12-18 Hz, characteristic of a trans-configuration.[6] In contrast, the vinylic protons of the (Z)-isomer will show a smaller coupling constant, generally between 6-12 Hz, indicative of a cis-arrangement.[6] Furthermore, the steric compression in the (Z)-isomer can cause a downfield shift for the proton on the phenyl-substituted carbon of the double bond due to anisotropic effects.
-
¹³C NMR: The chemical shifts of the vinylic carbons are also sensitive to the isomeric configuration. Steric hindrance in the (Z)-isomer can lead to an upfield shift (shielding) of the carbon atoms within the butene chain compared to the (E)-isomer.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data Comparison
| Assignment | (E)-1,3-diphenyl-1-butene (Predicted) | (Z)-1,3-diphenyl-1-butene (Predicted) | Key Differentiating Feature |
| Vinylic ¹H | ~6.2-6.5 ppm (d) | ~6.0-6.3 ppm (d) | Larger coupling constant (~15 Hz) for the (E)-isomer.[6] |
| Vinylic ¹H | ~6.0-6.3 ppm (dd) | ~5.8-6.1 ppm (dd) | Smaller coupling constant (~10 Hz) for the (Z)-isomer.[6] |
| Vinylic ¹³C | ~130-135 ppm | ~128-133 ppm | Upfield shift for the (Z)-isomer due to steric effects. |
| Allylic ¹³C | ~40-45 ppm | ~38-43 ppm | Upfield shift for the allylic carbon in the (Z)-isomer. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in conjugated systems.[7][8] Both (E)- and (Z)-1,3-diphenyl-1-butene contain a conjugated system involving the phenyl group and the double bond.
The planarity of the conjugated system is a key factor influencing the absorption maximum (λmax). The (E)-isomer, being less sterically hindered, can adopt a more planar conformation, leading to more effective π-orbital overlap. This extended conjugation results in a lower HOMO-LUMO energy gap and consequently, an absorption at a longer wavelength (a bathochromic or red shift) compared to the (Z)-isomer.[9][10] The (Z)-isomer is forced into a less planar conformation due to steric clashes between the phenyl groups, which disrupts the conjugation and leads to a hypsochromic (blue) shift in the λmax.[11]
Table 2: Predicted UV-Vis Spectroscopic Data Comparison
| Parameter | (E)-1,3-diphenyl-1-butene (Predicted) | (Z)-1,3-diphenyl-1-butene (Predicted) | Underlying Principle |
| λmax | Longer Wavelength | Shorter Wavelength | Greater planarity and extended conjugation in the (E)-isomer.[9] |
| Molar Absorptivity (ε) | Higher | Lower | More efficient π-π* transition in the more planar (E)-isomer.[10] |
Thermodynamic Stability and Isomerization
The relative thermodynamic stability of the (E) and (Z) isomers is a critical parameter that governs their equilibrium distribution.
Relative Stability
As a general principle, trans (E) isomers are thermodynamically more stable than their cis (Z) counterparts due to reduced steric strain.[1] In 1,3-diphenyl-1-butene, the bulky phenyl groups on the same side of the double bond in the (Z)-isomer lead to significant van der Waals repulsion, increasing its ground-state energy relative to the (E)-isomer.
Isomerization
The interconversion between (E) and (Z) isomers can be induced by heat, light (photoisomerization), or catalysis (e.g., acid-catalyzed isomerization).[12][13] The isomerization process typically proceeds through a transition state where the π-bond is broken, allowing for rotation around the single bond, followed by reformation of the π-bond in the opposite configuration. The activation energy for the Z to E isomerization is generally lower than for the reverse process, reflecting the greater stability of the (E)-isomer.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.[14]
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectrum. Reference the spectrum to the TMS signal.
Protocol 2: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., hexane or ethanol) in quartz cuvettes. The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the UV-Vis spectrum of each isomer over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for each isomer.
Visualizations
Caption: Thermodynamic stability relationship between (E) and (Z) isomers.
Caption: Experimental workflow for isomer separation and characterization.
Comparative Reactivity
The different steric and electronic environments of the (E) and (Z) isomers can lead to differences in their chemical reactivity. For instance, in reactions where the approach to the double bond is sterically hindered, the (E)-isomer may react more readily. Conversely, the higher ground-state energy of the (Z)-isomer could lead to a lower activation energy for certain reactions, making it kinetically more reactive.
Reactions such as electrophilic additions, hydrogenations, and polymerizations may exhibit different rates and product distributions depending on the starting isomer. For example, in a Diels-Alder reaction, if the butene were part of a diene system, the (E,E)-isomer is generally a better diene as it can more easily adopt the required s-cis conformation.[15]
Conclusion
The (E) and (Z) isomers of 1,3-diphenyl-1-butene, while constitutionally identical, exhibit distinct properties rooted in their geometric differences. The (E)-isomer is generally the more thermodynamically stable of the two, a factor that is reflected in its spectroscopic characteristics and its favored formation under equilibrium conditions. A thorough understanding of their synthesis, separation, and characterization, as outlined in this guide, is essential for researchers working with these and related compounds. The principles discussed herein provide a solid framework for the rational design of experiments and the interpretation of results in the fields of organic synthesis, materials science, and drug discovery.
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ResearchGate. (2006). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. [Link]
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Brainly. (2024). Of the three 1,4-diphenyl-1,3-butadiene isomers (E,E; E,Z; Z,Z), indicate the most suitable diene that can be used as a reactant in a Diels-Alder reaction. Explain your choice. [Link]
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MDPI. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. [Link]
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PubChem. (n.d.). (Z)-1,3-Diphenyl-1-butene. [Link]
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Research Collection. (2023). Room temperature stable E,Z-diphosphenes: their isomerization, coordination, and cycloaddition chemistry. [Link]
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A Comparative Guide to the Experimental Validation of 1,3-Diphenyl-1-butene and Its Alternatives
Introduction
1,3-Diphenyl-1-butene is a fascinating molecule characterized by its dual phenyl ring system and a butene backbone. This structure imparts a unique combination of steric and electronic properties, making it a subject of interest in various chemical disciplines, from fundamental organic synthesis to materials science and medicinal chemistry. The presence of both cis and trans isomers further expands its potential for nuanced applications. This guide will delve into the experimental validation of 1,3-diphenyl-1-butene, comparing its synthesis, spectroscopic signature, and potential biological activities against a key alternative, the more extensively conjugated 1,4-diphenyl-1,3-butadiene, and the broader class of stilbene derivatives.
I. Synthesis and Mechanistic Considerations: A Comparative Analysis
The efficient and stereoselective synthesis of 1,3-diphenyl-1-butene is a key consideration for its practical application. Two primary synthetic routes dominate the landscape: the palladium-catalyzed dimerization of styrene and the Wittig reaction.
A. Palladium-Catalyzed Dimerization of Styrene
A prevalent method for synthesizing 1,3-diphenyl-1-butene is the palladium-catalyzed dimerization of styrene. This reaction offers a direct and atom-economical approach to the target molecule. The choice of catalyst system, particularly the ligands and co-catalysts, plays a pivotal role in determining the regio- and stereoselectivity of the product.
For instance, catalyst systems such as Pd(OAc)₂/Cu(OTf)₂ and Pd(OAc)₂/In(OTf)₃ in ionic liquids have been shown to be effective for the dimerization of styrene to 1,3-diphenyl-1-butene at room temperature.[1] The use of ionic liquids can influence the product distribution, with hydrophobic ionic liquids sometimes favoring the formation of 1,3-diphenyl-1-butene. The reaction mechanism is believed to involve the formation of palladium hydride complexes which are the catalytically active species.
Experimental Protocol: Palladium-Catalyzed Dimerization of Styrene
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 1 mol%) and a Lewis acid co-catalyst (e.g., Cu(OTf)₂, 2 mol%) in an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).
-
Reaction Setup: To this catalyst mixture, add freshly distilled styrene (100 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices: The choice of a palladium catalyst is predicated on its ability to facilitate C-C bond formation through various catalytic cycles. The Lewis acid co-catalyst enhances the electrophilicity of the palladium center, promoting the coordination and activation of styrene. The use of an ionic liquid as the solvent can enhance catalyst stability and facilitate product separation.
B. The Wittig Reaction: A Versatile Alternative
The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes, including 1,3-diphenyl-1-butene and its comparator, 1,4-diphenyl-1,3-butadiene.[2][3][4] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.
For the synthesis of 1,4-diphenyl-1,3-butadiene, a common undergraduate laboratory experiment, benzyltriphenylphosphonium chloride is treated with a base to form the corresponding ylide, which then reacts with cinnamaldehyde.[2][3][4] A similar strategy can be envisioned for 1,3-diphenyl-1-butene, employing a different set of ylide and carbonyl precursors.
Experimental Protocol: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene via Wittig Reaction [2][4]
-
Ylide Formation: In a round-bottom flask, treat benzyltriphenylphosphonium chloride with a strong base (e.g., sodium methoxide or n-butyllithium) in an appropriate solvent (e.g., absolute ethanol or THF) to generate the phosphorus ylide. The formation of the ylide is often indicated by a distinct color change.
-
Reaction with Aldehyde: To the ylide solution, add cinnamaldehyde dropwise at room temperature.
-
Reaction Monitoring and Workup: Stir the reaction mixture for a specified time and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired trans,trans-1,4-diphenyl-1,3-butadiene.
Self-Validation in Protocol: The success of the Wittig reaction is often self-validating through the isolation of the highly stable triphenylphosphine oxide byproduct. The stereochemical outcome (E/Z selectivity) is dependent on the stability of the ylide and the reaction conditions.
II. Spectroscopic Characterization: Unveiling Molecular Fingerprints
The structural elucidation of 1,3-diphenyl-1-butene and its alternatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity and stereochemistry of these compounds.
Expected ¹H NMR Spectral Features for 1,3-Diphenyl-1-butene:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl rings.
-
Olefinic Protons: Signals for the vinylic protons on the C1-C2 double bond. The coupling constant between these protons can help distinguish between the cis and trans isomers.
-
Aliphatic Protons: Signals for the methine proton at C3 and the methyl protons at C4.
Expected ¹³C NMR Spectral Features:
-
Distinct signals for the aromatic carbons, the two olefinic carbons, the methine carbon, and the methyl carbon.
B. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Key IR Absorptions for Diphenylalkenes:
-
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
-
C=C stretching (aromatic and olefinic): Appears in the 1600-1450 cm⁻¹ region.[5]
-
C-H out-of-plane bending (aromatic): Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene rings.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For 1,3-diphenyl-1-butene (C₁₆H₁₆), the molecular ion peak would be expected at m/z 208.[6][7]
III. Comparative Performance: Photophysical and Biological Properties
While detailed comparative studies on the performance of 1,3-diphenyl-1-butene are not abundant, we can draw valuable insights from the properties of its structural analogs, particularly stilbene and its derivatives.
A. Photophysical Properties
The extended π-conjugation in 1,4-diphenyl-1,3-butadiene suggests that it will have different photophysical properties compared to the less conjugated 1,3-diphenyl-1-butene. Generally, increased conjugation leads to a bathochromic (red) shift in the UV-Vis absorption spectrum and can influence fluorescence properties. The photoisomerization behavior of diphenylalkenes is also a key area of study, with the cis-trans isomerization of stilbene being a classic example. The photoisomerization of 1,4-diphenyl-1,3-butadiene has been shown to be a complex process that can involve both one-bond and two-bond rotation mechanisms.[8][9][10][11][12]
B. Biological Activity: A Landscape of Potential
Stilbene and its derivatives have garnered significant attention for their diverse biological activities, including antioxidant and cytotoxic (anticancer) properties.[13][14][15][16][17][18][19][20] This provides a strong rationale for investigating the biological potential of 1,3-diphenyl-1-butene.
Cytotoxicity:
Many stilbene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14][15][17] The cis isomers of some stilbenes are often found to be more cytotoxic than their trans counterparts.[13][14][15][17] The mechanism of action for many cytotoxic stilbenes involves the inhibition of tubulin polymerization, a critical process in cell division.
Antioxidant Activity:
The phenolic hydroxyl groups present in many natural stilbenoids are key to their antioxidant activity.[16][18][19] However, non-phenolic stilbene derivatives have also been shown to possess antioxidant properties. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., CHO-K1, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1,3-diphenyl-1-butene) and a positive control (e.g., a known cytotoxic drug) for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Causality in Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity. The choice of cell lines should be relevant to the intended therapeutic target. Including a positive control is essential for validating the assay's performance.
IV. Data Summary and Comparison
To facilitate a direct comparison, the following tables summarize the key properties of 1,3-diphenyl-1-butene and its alternatives.
Table 1: Synthesis Methodologies
| Compound | Primary Synthesis Method | Key Advantages | Key Considerations |
| 1,3-Diphenyl-1-butene | Palladium-catalyzed dimerization of styrene | Atom-economical, direct route | Catalyst selection is crucial for selectivity |
| 1,4-Diphenyl-1,3-butadiene | Wittig Reaction | High versatility, well-established | Stoichiometric use of phosphonium salt |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (Key Signals) | ¹³C NMR (Key Signals) | IR (Key Absorptions, cm⁻¹) | Mass Spec (M⁺, m/z) |
| 1,3-Diphenyl-1-butene | Aromatic (7.0-7.5), Olefinic, Methine, Methyl | Aromatic, Olefinic, Methine, Methyl | C-H (aromatic/aliphatic), C=C | 208[6][7] |
| 1,4-Diphenyl-1,3-butadiene | Aromatic (7.2-7.6), Olefinic (6.5-7.2)[2] | Aromatic, Olefinic | ~3014 (C-H alkene), ~1490, 1442 (C=C aromatic)[2] | 206[21][22] |
V. Logical and Experimental Workflows
The following diagrams illustrate the logical flow of synthesis and characterization, as well as a conceptual diagram for evaluating biological activity.
Caption: Synthetic pathways to 1,3-diphenyl-1-butene and 1,4-diphenyl-1,3-butadiene.
Caption: Spectroscopic characterization workflow for synthesized compounds.
Caption: Conceptual workflow for evaluating the biological activity of test compounds.
Conclusion
This guide has provided a comparative framework for understanding the experimental validation of 1,3-diphenyl-1-butene. While its synthesis is accessible through established methods like palladium-catalyzed dimerization, a comprehensive understanding of its performance characteristics, particularly in biological systems, requires further investigation. By comparing it with the well-studied 1,4-diphenyl-1,3-butadiene and the broader class of stilbenes, we can infer a significant potential for 1,3-diphenyl-1-butene in materials science and medicinal chemistry. Future research should focus on direct comparative studies to elucidate the unique properties and potential advantages of the 1,3-diphenyl-1-butene scaffold.
References
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- Romero, M. A., González-Delgado, J. A., & Arteaga, J. F. (2015). Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities.
- Schneider, Y., et al. (2010). Anti-proliferative effect of stilbenes on human cancer cell lines. Cancer Letters, 298(2), 221-229.
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PubChem. (n.d.). 1,3-Diphenyl-1,3-butanediol. Retrieved from [Link]
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comparing the electronic and steric effects in 1,3-diphenyl-1-butene and analogs.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butene, 1,3-diphenyl-
This guide provides comprehensive, step-by-step procedures for the safe disposal of 1-Butene, 1,3-diphenyl-, tailored for researchers, scientists, and drug development professionals. The protocols outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. The information is synthesized from established best practices for handling flammable aromatic hydrocarbons and general laboratory chemical waste management.
Immediate Safety and Hazard Assessment
Core Principles for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes.[1][2]
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of potentially harmful vapors.[1][2]
-
Ignition Sources: 1-Butene, 1,3-diphenyl- should be treated as a flammable liquid. Keep it away from all potential ignition sources such as open flames, hot surfaces, sparks, and static discharge.[1][3][4]
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).
Based on its likely properties as a flammable organic solvent, 1-Butene, 1,3-diphenyl- waste would be classified as follows:
| Characteristic | RCRA Waste Code | Description |
| Ignitability | D001 | As a flammable liquid with a presumed flash point below 60°C (140°F), it falls under the D001 hazardous waste code.[5][6] |
| Toxicity | Potentially Applicable | Aromatic hydrocarbons can be toxic. If the waste contains benzene or other listed toxic constituents at or above regulatory limits, additional "F" or "U" list codes may apply.[5][7] |
It is the responsibility of the waste generator to ensure proper classification. When in doubt, consult with your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of 1-Butene, 1,3-diphenyl-.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste label
-
Fume hood
-
Secondary containment for the waste container
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible container for the waste. The original container is often a suitable choice.[8]
-
Ensure the container has a secure, tight-fitting lid.
-
Place a hazardous waste label on the container.
-
-
Waste Collection:
-
Perform all transfers of 1-Butene, 1,3-diphenyl- waste into the designated container inside a fume hood.[1][2]
-
Do not overfill the container; a general rule is to fill to no more than 75-90% capacity to allow for vapor expansion.[9][10]
-
Keep the waste container closed at all times, except when adding waste.[11]
-
-
Waste Segregation and Labeling:
-
Do not mix 1-Butene, 1,3-diphenyl- waste with incompatible materials. It should be collected as a non-halogenated organic solvent waste.[11][12]
-
Clearly and accurately fill out the hazardous waste label with the following information:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "1-Butene, 1,3-diphenyl-"
-
The specific hazard characteristics (e.g., Flammable, Toxic)[13]
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA must be in a well-ventilated, cool, and dry location, away from heat and ignition sources.[3][13]
-
Store the waste container in secondary containment to prevent spills from reaching drains.[8]
-
If the waste is flammable, it should be stored in a designated flammable storage cabinet.[1]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's policy), arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[14]
-
Follow your institution's specific procedures for requesting a waste pickup.[14]
-
Disposal of Empty Containers:
-
A container that held 1-Butene, 1,3-diphenyl- is considered "RCRA empty" if all wastes have been removed using common practices and no more than one inch of residue remains.[11]
-
To render the container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[8][11]
-
Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glass or plastic.[8][15]
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
If flammable vapors are present, turn off all ignition sources if it is safe to do so.
-
Contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial spill kit for organic solvents).
-
Wearing appropriate PPE, clean up the spill, working from the outside in.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste for disposal.
-
Ventilate the area.
-
-
Large Spills (beyond the capacity of laboratory personnel to handle safely):
-
Evacuate the area immediately.
-
Alert others to evacuate.
-
If possible and safe to do so, close the door to the affected area to contain vapors.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EHS office from a safe location.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Butene, 1,3-diphenyl-.
Caption: Disposal workflow for 1-Butene, 1,3-diphenyl-.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
- Vanderbilt University Medical Center Office of Clinical and Research Safety.
- Vanderbilt University Medical Center Office of Clinical and Research Safety. (2023, October).
- University of Essex. (2022, March 15).
- Nipissing University. (2019, June 12).
- NOP.
- University of British Columbia.
- New Jersey Department of Environmental Protection. Frequently-used federal hazardous waste codes.
- P2 InfoHouse.
- Chemsrc. (2025, August 24). 1-phenyl-1-butene | CAS#:824-90-8.
- The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals.
- Firesafe.org.uk. (2022, February 9). Safe Working with Flammable Substances.
- Thermo Fisher Scientific. (2012, October 30).
- ChemicalBook. (2026, January 17).
- Arcwood Environmental. (2026, March 4). How to Determine Hazardous Waste | RCRA Compliance Guide.
- Hazardous Waste Experts. (2020, May 2).
- California Department of Toxic Substances Control. RCRA Listed Hazardous Waste.
- Benchchem. Safe Disposal of 1,4-dibromo-2-butene: A Procedural Guide.
- ACTenviro. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- Fisher Scientific. (2025, December 22).
- Cayman Chemical. (2025, January 8). Safety Data Sheet - 2-Methylamino-1-phenylbutane (hydrochloride).
- P2 InfoHouse.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Code.
- SEATEX. (2023, October 2). The Keys to Handling Flammable and Combustible Chemicals Safely.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- International Union of Pure and Applied Chemistry.
- Brigham Young University Risk Management and Safety. Unwanted Laboratory Materials & Other Environmental Waste Disposal.
- University of Otago. Laboratory chemical waste disposal guidelines.
- U.S. Environmental Protection Agency.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. firesafe.org.uk [firesafe.org.uk]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. How to Determine Hazardous Waste | RCRA Compliance Guide | Arcwood Environmental™ [arcwoodenviro.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. vumc.org [vumc.org]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
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- 12. essex.ac.uk [essex.ac.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
